molecular formula C14H9F6IO3S B1434928 Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate CAS No. 905718-46-9

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Cat. No.: B1434928
CAS No.: 905718-46-9
M. Wt: 498.18 g/mol
InChI Key: OSSLDNUSYGVAIB-UHFFFAOYSA-M
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Description

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is a useful research compound. Its molecular formula is C14H9F6IO3S and its molecular weight is 498.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSLDNUSYGVAIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905718-46-9
Record name Iodonium, phenyl[3-(trifluoromethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Phenyl[3-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate
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Foundational & Exploratory

Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate. This diaryliodonium salt has emerged as a powerful and versatile reagent in modern organic synthesis, primarily recognized for its role as an electrophilic arylating agent. The trifluoromethyl group significantly influences its reactivity and stability, making it a valuable tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction: The Ascendancy of Diaryliodonium Salts in Organic Synthesis

Diaryliodonium salts are a class of hypervalent iodine(III) compounds characterized by two aryl groups attached to a central iodine atom, which carries a positive charge counterbalanced by an anion.[1][2] Over the past few decades, these reagents have transitioned from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[2] Their utility stems from their ability to act as potent electrophilic arylating agents for a wide array of nucleophiles, including carbanions, amines, phenols, and thiols.[3] This reactivity is driven by the exceptional leaving group ability of the iodoarene moiety.

This compound stands out within this class due to the presence of the electron-withdrawing trifluoromethyl (CF3) group on one of the phenyl rings. This substitution enhances the electrophilicity of the iodonium center and influences the regioselectivity of aryl transfer, often favoring the transfer of the less sterically hindered or more electron-deficient aryl group.[4] The triflate (OTf⁻) counter-anion is a weakly coordinating anion, which further enhances the reactivity of the iodonium salt.[5] Consequently, this reagent finds widespread application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[4] It is also utilized in photochemistry as a photoinitiator for polymerization reactions.[4]

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of unsymmetrical diaryliodonium triflates, such as this compound, is most commonly achieved through a one-pot oxidative coupling of an iodoarene with another arene.[2][6] This approach offers high efficiency and good yields.

Underlying Mechanism

The reaction proceeds through the in situ formation of a hypervalent iodine(III) intermediate. The key steps are:

  • Oxidation: An oxidizing agent, typically meta-chloroperbenzoic acid (m-CPBA), oxidizes the starting iodoarene (e.g., iodobenzene) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). This generates a highly reactive iodonium(III) species.

  • Electrophilic Aromatic Substitution: The activated iodine(III) species then undergoes an electrophilic aromatic substitution reaction with the second arene (3-(trifluoromethyl)benzene).

  • Ligand Coupling/Reductive Elimination: The resulting diaryliodonium species is formed, with the triflate anion from the acid serving as the counterion.

Visualizing the Synthesis Workflow

Synthesis_Workflow reagents Reactants: - Iodobenzene - 3-(Trifluoromethyl)benzene - m-CPBA - Trifluoromethanesulfonic Acid reaction_vessel Reaction Vessel (Anhydrous Conditions) reagents->reaction_vessel Addition at 0 °C workup Aqueous Workup & Extraction reaction_vessel->workup Quenching purification Purification (Recrystallization) workup->purification product Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate purification->product

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of diaryliodonium triflates.[2][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Iodobenzene204.015.01.02 g (0.55 mL)
3-(Trifluoromethyl)benzene146.115.50.80 g (0.69 mL)
m-Chloroperbenzoic acid (m-CPBA, ≤77%)172.575.5~1.24 g
Trifluoromethanesulfonic acid (TfOH)150.085.50.83 g (0.50 mL)
Dichloromethane (DCM), anhydrous--25 mL
Diethyl ether--For recrystallization

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add iodobenzene (5.0 mmol) and 3-(trifluoromethyl)benzene (5.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (5.5 mmol) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.[6]

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (5.5 mmol) to the reaction mixture. A color change and/or precipitation may be observed.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from diethyl ether to afford this compound as a solid.[6]

Characterization of the Final Product

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.5-8.5 ppm. The signals for the trifluoromethyl-substituted ring will show characteristic splitting patterns.
¹³C NMR Aromatic carbons, including the carbon attached to the iodine, will appear in the downfield region. The CF₃ carbon will be a quartet due to C-F coupling.
¹⁹F NMR A sharp singlet for the CF₃ group and a singlet for the triflate anion.
Melting Point A sharp melting point is indicative of high purity. Literature values can be used for comparison.[6]
Mass Spectrometry The molecular ion corresponding to the cationic portion [Ph-I-C₆H₄(CF₃)]⁺ should be observed.

Safety and Handling Considerations

Hypervalent iodine reagents, while generally less toxic than heavy metal alternatives, require careful handling.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all manipulations in a well-ventilated fume hood.

  • Exothermic Reactions: The synthesis of diaryliodonium salts can be highly exothermic, especially on a larger scale.[6] Proper cooling and slow addition of reagents are critical to control the reaction temperature.

  • Storage: Store the product in a tightly sealed container in a cool, dry place, away from light.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in synthetic organic chemistry.[4]

Arylation Reactions

The primary application is in the electrophilic arylation of a wide range of nucleophiles.[3] This includes the formation of:

  • C-C bonds: Arylation of enolates, organocuprates, and other carbon nucleophiles.

  • C-N bonds: Arylation of amines and amides.

  • C-O bonds: Arylation of phenols and alcohols.

  • C-S bonds: Arylation of thiols.

Catalysis

In some cases, the arylation reactions can be catalyzed by transition metals, such as copper or palladium, to improve yields and expand the substrate scope.

Photochemistry

As a photoinitiator, this compound can generate reactive species upon exposure to light, initiating polymerization reactions.[4] This is particularly useful in the curing of coatings and adhesives.[4]

Mechanistic Pathway of Arylation

Arylation_Mechanism cluster_0 Arylation of a Nucleophile (Nu⁻) iodonium Ph-I⁺-Ar(CF₃) OTf⁻ transition_state [Nu---Ar(CF₃)---I-Ph]‡ iodonium->transition_state nucleophile Nu⁻ nucleophile->transition_state product Ar(CF₃)-Nu transition_state->product Reductive Elimination byproduct Ph-I transition_state->byproduct

Caption: A general mechanism for the arylation of a nucleophile using a diaryliodonium salt.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced reactivity and stability, conferred by the trifluoromethyl group and the triflate counterion, make it an excellent choice for a variety of arylation reactions. The one-pot synthesis from readily available starting materials is efficient and scalable, although careful control of reaction conditions is necessary due to the exothermic nature of the process. With a thorough understanding of its synthesis, properties, and safe handling, researchers can effectively utilize this powerful tool to construct complex molecular architectures for applications in drug discovery, materials science, and beyond.

References

  • Khan, I., et al. (2018). Broad-scope Syntheses of [11C/18F]Trifluoromethylarenes from Aryl(mesityl)iodonium Salts. Scientific Reports, 8(1), 1-9. [Link]

  • Zhdankin, V. V., et al. (2001). The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp2 C-H Insertion Products. Molecules, 6(8), 678-686. [Link]

  • Cant, A. A., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8031-8040. [Link]

  • Bielawski, M. (2010). Diaryliodonium Salts: Synthesis, properties and applications. Diva-Portal.org. [Link]

  • Jalalian, N., et al. (2011). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry, 9(20), 7045-7049. [Link]

  • Organic Chemistry Portal. Iodonium salt synthesis. [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(1), 370-409. [Link]

  • Kita, Y., et al. (2020). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 16, 1246-1255. [Link]

  • Kitamura, T. (2012). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses, 89, 98-104. [Link]

  • Kumar, A., et al. (2023). Cyclic diaryliodonium salts: applications and overview. RSC Advances, 13(22), 14947-14967. [Link]

Sources

Technical Guide: Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 905718-46-9 Formula: C₁₄H₉F₆IO₃S Molecular Weight: 498.18 g/mol [1][2]

Executive Summary: Strategic Utility in Drug Discovery

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is a high-value hypervalent iodine(III) reagent designed for the electrophilic transfer of the 3-(trifluoromethyl)phenyl motif.[1][2] In medicinal chemistry, this moiety is a "privileged structure," enhancing metabolic stability and lipophilicity (LogP) of drug candidates.[2]

Unlike metal-catalyzed cross-couplings (Suzuki-Miyaura) that require pre-functionalized aryl boronic acids, this iodonium salt enables metal-free electrophilic arylation of nucleophiles and C-H activation under mild conditions.[1][2] Its triflate counterion ensures high solubility in organic solvents (DCM, DCE, MeCN), facilitating homogeneous catalysis and flow chemistry applications.[2]

Mechanistic Principles & Chemoselectivity[5][6]

The Hypervalent Bond (3c-4e)

The iodine atom exists in a T-shaped geometry (hypervalent 10-I-3 species).[1][2] The linear bond (L-I-L) utilizes a 3-center-4-electron (3c-4e) bond, which is highly polarized and longer than a standard covalent bond.[1][2] This node in the non-bonding orbital creates a significant electrophilic deficit at the iodine center, driving its reactivity.[2][3]

Chemoselectivity: The "Dummy Ligand" Concept

This salt is unsymmetrical .[1][2][4] A critical challenge in using unsymmetrical diaryliodonium salts is controlling which aryl group transfers to the nucleophile.[2][5]

  • Electronic Control: Nucleophiles preferentially attack the ipso-carbon of the more electron-deficient ring.[1][2]

  • The 3-CF₃ Effect: The trifluoromethyl group at the meta position is strongly electron-withdrawing (

    
    ).[1][2] This renders the 3-(trifluoromethyl)phenyl ring significantly more electron-deficient than the unsubstituted phenyl ring.[1][2]
    
  • Outcome: In most nucleophilic substitutions (e.g., with phenoxides, amides, or enolates), the 3-(trifluoromethyl)phenyl group is transferred , while the phenyl ring acts as a non-transferable "dummy ligand" (leaving group: iodobenzene).

Visualization: Selectivity & Reaction Vector

The following diagram illustrates the orbital interactions and the preferential pathway for nucleophilic attack based on electronic bias.

SelectivityMechanism cluster_legend Electronic Bias Salt Hypervalent Iodine Salt (T-Shaped Geometry) Eq Ligand Exchange / Equilibrium Salt->Eq Solvation Transition Transition State (Nu attacks ipso-C) Eq->Transition Nu- Approach Prod_Target Target Product: Nu-Ar(3-CF3) Transition->Prod_Target Pathway A: Electronic Control (Major) Prod_Side Side Product: Nu-Ph (Rare) Transition->Prod_Side Pathway B: Steric Control (Minor) Leaving Leaving Group: Ph-I Transition->Leaving Text The electron-poor 3-CF3 ring lacks electron density, attracting the Nucleophile.

Figure 1: Mechanistic pathway showing the preferential transfer of the electron-deficient 3-CF3-phenyl ring driven by electronic bias.[1]

Synthesis Protocol (One-Pot Oxidative Coupling)

While traditional methods involve the isolation of iodosylarenes, the modern Olofsson One-Pot Synthesis is the industry standard for reproducibility and safety.[2] This protocol avoids the isolation of unstable intermediates.[2]

Reaction Scheme

Reagents: 3-(Trifluoromethyl)iodobenzene + Benzene + mCPBA + TfOH.[1][2]

Step-by-Step Methodology
StepOperationCritical Parameter / Causality
1 Dissolution Dissolve mCPBA (1.1 equiv) in DCM or DCE. Ensure the oxidant is fully dissolved before adding the iodine source.[2]
2 Substrate Addition Add 3-(Trifluoromethyl)iodobenzene (1.0 equiv) and Benzene (1.1 equiv). Benzene acts as the ligand source.[2]
3 Acid Activation Dropwise addition of Triflic Acid (TfOH, 2.0 equiv) at 0°C. Caution: Highly exothermic.[1][2] TfOH activates mCPBA to generate the reactive electrophilic iodine species.[2]
4 Reaction Stir at RT for 1–3 hours. The solution typically turns from colorless to yellow/orange.[2]
5 Quenching Concentrate the mixture in vacuo (do not heat >40°C). Add Et₂O or Hexanes to induce precipitation.
6 Purification Filter the precipitate.[1][2] Wash extensively with Et₂O to remove mCBA (byproduct) and unreacted iodine.[2]
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-CF3-Ph-I + Benzene (in DCM) Oxidant Add mCPBA (Oxidant) Start->Oxidant Acid ADD SLOWLY: TfOH (Activator) @ 0°C Oxidant->Acid Intermediate Formation of I(III)-OH Tosylate species (In situ) Acid->Intermediate Exothermic Precip Add Et2O (Induce Precipitation) Intermediate->Precip Stir RT, 2h Filter Filtration & Wash (Remove mCBA) Precip->Filter Final Final Product: Ph-I(+)-Ar(CF3) OTf- Filter->Final

Figure 2: Optimized One-Pot Synthesis Workflow based on the Olofsson protocol.

Applications in Drug Discovery[1]

Late-Stage Functionalization (LSF)

This reagent is ideal for introducing the 3-trifluoromethylphenyl group into complex alkaloids or peptides during the final stages of synthesis.[1][2]

  • Protocol: React the salt with a nucleophile (e.g., a phenol or aniline derivative) in the presence of a weak base (K₂CO₃) in acetonitrile at 80°C.[2]

  • Advantage: Avoids the use of Pd/Cu catalysts that require rigorous removal (scavenging) to meet FDA heavy metal limits.[2]

Positron Emission Tomography (PET) Precursors

While this specific salt contains stable fluorine-19, its analogs are used as precursors for Fluorine-18 labeling.[1][2]

  • Mechanism: The "dummy" phenyl group directs the nucleophilic attack of [¹⁸F]fluoride to the substituted ring (if designed with specific ortho-directing groups) or allows for copper-mediated radio-fluorination.[1]

Photo-Acid Generators (PAGs)

In formulation science (drug delivery polymers), this salt acts as a PAG.[1][2] Upon UV irradiation, it decomposes to release Triflic Acid (TfOH), which can initiate the polymerization of epoxide-based hydrogels used in controlled release systems.[2]

Handling & Stability Data

PropertyDataPractical Implication
Physical State White to off-white solidEasy to weigh; non-hygroscopic compared to BF₄ salts.[1][2]
Melting Point 120–125°C (Decomp.)[1][2]Do not heat above 100°C during drying.[1][2]
Solubility High: DMSO, MeCN, AcetoneMod: DCM, CHCl₃Low: Et₂O, HexanesUse MeCN for reactions; use Et₂O for purification/precipitation.[1]
Stability Air/Moisture StableCan be stored on the bench, but fridge (4°C) is recommended for long-term storage to prevent slow discoloration.[1][2]
Safety Irritant (H315, H319)Standard PPE.[1][2] Avoid contact with metal spatulas if trace metal contamination is critical.[1][2]

References

  • Sigma-Aldrich. this compound Product Sheet. CAS: 905718-46-9.[1][2] Link

  • Olofsson, B., et al. (2017).[2][6] "Flow Synthesis of Diaryliodonium Triflates." Journal of Organic Chemistry. Describes the scalable one-pot synthesis and safety parameters. Link[1][2]

  • Stuart, D. R., et al. (2013).[2] "Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study." Chemistry - A European Journal.[1][2] Defines the electronic rules governing the transfer of the electron-deficient ring. Link[1][2]

  • PubChem. Diphenyliodonium trifluoromethanesulfonate Compound Summary. (General class properties and safety data). Link

Sources

An In-depth Technical Guide to Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic introduction of a trifluoromethyl (CF₃) group into molecular architectures is a cornerstone of drug discovery and materials science. This moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the diverse reagents developed for this purpose, hypervalent iodine(III) compounds have emerged as powerful and versatile tools. This guide provides a comprehensive technical overview of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, a prominent member of this class, detailing its synthesis, physicochemical properties, and applications, with a focus on the underlying mechanistic principles that govern its reactivity.

Core Compound Specifications

This compound is a salt characterized by a hypervalent iodine atom bonded to two aryl groups, with a trifluoromethanesulfonate (triflate) counter-anion. Its structure renders it an effective electrophilic source of both a phenyl and a 3-(trifluoromethyl)phenyl group.

PropertyValueSource(s)
Molecular Weight 498.18 g/mol [1][2][3]
Chemical Formula C₁₄H₉F₆IO₃S[1][2][3]
CAS Number 905718-46-9[1][2][3]
Appearance White to off-white crystalline solid
Synonyms Phenyl[3-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate, [3-(Trifluoromethyl)phenyl]phenyliodonium triflate[2][3]

graph "Phenyl_3_trifluoromethylphenyl_iodonium_triflate" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

// Nodes for the atoms I [label="I⁺", fontcolor="#202124", pos="0,0!"]; C1 [label="C", fontcolor="#202124", pos="-1.5,0.8!"]; C2 [label="C", fontcolor="#202124", pos="-2.5,0!"]; C3 [label="C", fontcolor="#202124", pos="-2.5,-1!"]; C4 [label="C", fontcolor="#202124", pos="-1.5,-1.8!"]; C5 [label="C", fontcolor="#202124", pos="-0.5,-1!"]; C6 [label="C", fontcolor="#202124", pos="-0.5,0!"]; C7 [label="C", fontcolor="#202124", pos="1.5,0.8!"]; C8 [label="C", fontcolor="#202124", pos="2.5,0!"]; C9 [label="C", fontcolor="#202124", pos="2.5,-1!"]; C10 [label="C", fontcolor="#202124", pos="1.5,-1.8!"]; C11 [label="C", fontcolor="#202124", pos="0.5,-1!"]; C12 [label="C", fontcolor="#202124", pos="0.5,0!"]; C13 [label="C", fontcolor="#202124", pos="3.5,-1.5!"]; F1 [label="F", fontcolor="#34A853", pos="4.2,-0.8!"]; F2 [label="F", fontcolor="#34A853", pos="4.2,-2.2!"]; F3 [label="F", fontcolor="#34A853", pos="3.5,-2.5!"];

S [label="S", fontcolor="#FBBC05", pos="-3,-3.5!"]; O1 [label="O", fontcolor="#EA4335", pos="-2,-3!"]; O2 [label="O", fontcolor="#EA4335", pos="-4,-3!"]; O3 [label="O⁻", fontcolor="#EA4335", pos="-3,-4.5!"]; C14 [label="C", fontcolor="#202124", pos="-2,-4.5!"]; F4 [label="F", fontcolor="#34A853", pos="-1.5,-4!"]; F5 [label="F", fontcolor="#34A853", pos="-1.5,-5!"]; F6 [label="F", fontcolor="#34A853", pos="-2.5,-5!"];

// Edges for the bonds I -- C6; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; I -- C12; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- C13; C13 -- F1; C13 -- F2; C13 -- F3; S -- O1 [style=double]; S -- O2 [style=double]; S -- O3; S -- C14; C14 -- F4; C14 -- F5; C14 -- F6; }

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical diaryliodonium salts like this compound is a well-established area of hypervalent iodine chemistry.[4][5][6] Modern synthetic protocols often favor one-pot procedures that are both efficient and scalable.[1][2]

A general and effective method involves the acid-promoted coupling of an aryl iodide with an arene, followed by in-situ counterion exchange. The causality behind this approach lies in the initial oxidation of the aryl iodide to a more electrophilic iodine(III) species, which is then susceptible to attack by the second arene.

Representative One-Pot Synthesis Protocol

This protocol is adapted from established methods for unsymmetrical diaryliodonium triflate synthesis.[1][3]

  • Reaction Setup: To a stirred solution of 1-iodo-3-(trifluoromethyl)benzene (1.0 equiv.) and benzene (1.5 equiv.) in a suitable solvent such as dichloromethane at 0 °C, add m-chloroperbenzoic acid (m-CPBA) (1.1 equiv.) portion-wise.

    • Rationale: m-CPBA acts as the oxidant, converting the aryl iodide to a reactive hypervalent iodine intermediate. The use of an excess of the second arene (benzene) drives the reaction towards the desired unsymmetrical product.

  • Acid Promotion: Slowly add trifluoromethanesulfonic acid (TfOH) (1.1 equiv.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Rationale: The strong acid protonates the oxidized iodine species, further enhancing its electrophilicity and facilitating the subsequent electrophilic aromatic substitution reaction with benzene.

  • Workup and Isolation: Upon completion (monitored by TLC or LC-MS), the reaction mixture is concentrated under reduced pressure. The residue is then triturated with diethyl ether to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield this compound as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Aryl_Iodide 1-iodo-3-(trifluoromethyl)benzene Mixing Mix Reactants in CH₂Cl₂ at 0°C Aryl_Iodide->Mixing Arene Benzene Arene->Mixing Oxidant m-CPBA Oxidant->Mixing Acid TfOH Acidification Promote with TfOH, Stir at RT Acid->Acidification Oxidation Oxidize Aryl Iodide Mixing->Oxidation Oxidation->Acidification Reaction Electrophilic Aromatic Substitution Acidification->Reaction Concentration Concentrate in vacuo Reaction->Concentration Precipitation Precipitate with Diethyl Ether Concentration->Precipitation Filtration Filter Solid Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of the title compound.

Application in S-Trifluoromethylation of Thiols

This compound is an effective reagent for the trifluoromethylation of various nucleophiles. A particularly valuable application is the S-trifluoromethylation of thiols to form trifluoromethyl thioethers, a motif of increasing importance in medicinal chemistry.

The underlying principle of this transformation is the transfer of a CF₃ group from the iodonium salt to the sulfur nucleophile. Mechanistic studies suggest that these reactions can proceed through different pathways, including radical mechanisms or direct nucleophilic attack.[7][8][9]

Mechanism of Action

The reaction is believed to proceed via a single-electron transfer (SET) mechanism, particularly under photoredox conditions.[7][8] The arylthiolate can form an electron donor-acceptor (EDA) complex with the iodonium salt.[7] Subsequent electron transfer leads to the formation of a trifluoromethyl radical, which then combines with the thiyl radical to form the desired product.

Detailed Experimental Protocol: S-Trifluoromethylation of Thiophenol

This protocol is a representative example of how this compound can be employed for S-trifluoromethylation.

  • Reaction Setup: In a nitrogen-flushed vial, dissolve thiophenol (1.0 equiv.) and a suitable base (e.g., sodium hydride, 1.1 equiv.) in an anhydrous solvent such as acetonitrile (MeCN). Stir the mixture at room temperature for 10 minutes to ensure complete deprotonation of the thiol.

    • Rationale: The formation of the more nucleophilic thiolate is crucial for the subsequent reaction. Anhydrous conditions prevent quenching of the base and unwanted side reactions.

  • Reagent Addition: To the solution of the sodium thiophenolate, add this compound (1.2 equiv.) in one portion.

    • Rationale: A slight excess of the trifluoromethylating agent ensures complete consumption of the starting thiol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS. For less reactive substrates, gentle heating (e.g., to 50 °C) may be required.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired trifluoromethyl thioether.

Broader Synthetic Utility

Beyond S-trifluoromethylation, this compound and related diaryliodonium salts are versatile reagents in organic synthesis.[4] Their applications include:

  • Arylation Reactions: These salts can serve as electrophilic arylating agents for a wide range of C-, N-, and O-nucleophiles. The presence of the electron-withdrawing trifluoromethyl group on one of the aryl rings can influence the selectivity of aryl group transfer.

  • Photochemistry and Polymer Chemistry: Diaryliodonium salts are efficient photoacid generators.[7] Upon irradiation, they decompose to generate a strong Brønsted acid, which can initiate various photochemical reactions, including cationic polymerization. This property is valuable in photolithography and the curing of coatings.[7]

Safety and Handling

While hypervalent iodine reagents are generally considered less toxic than many heavy metal-based reagents, standard laboratory safety precautions should be observed.[6] this compound is an irritant and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in trifluoromethylation and arylation reactions, coupled with its applications in photochemistry, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and the mechanistic principles governing its transformations is key to leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

  • Bielawski, M., Aili, D., & Olofsson, B. (2007). High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides. Chemical Communications, (39), 4040-4042. [Link]

  • Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. The Journal of Organic Chemistry, 82(22), 11909–11914. [Link]

  • MySkinRecipes. (n.d.). Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate. Retrieved from [Link]

  • Stuart, D. R., & Bertrand-Laperle, M. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8235–8242. [Link]

  • Carroll, M. A., & Wood, R. A. (2018). Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups. Inquiries Journal, 10(09). [Link]

  • Wang, H. Y., Xiang, Z., Liu, G. S., & Guo, Y. L. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 761–767. [Link]

  • Shen, X., & Zhang, C. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(71), 9886-9889. [Link]

  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62. [Link]

  • Matoušek, V., Togni, A., & Juríček, M. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 319–327. [Link]

  • MacMillan Group. (2003). The Chemistry of Hypervalent Iodine. Retrieved from [Link]

  • Zhdankin, V. V. (2014). Hypervalent iodine(III) reagents in organic synthesis. ResearchGate. [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 29(18), 4287. [Link]

  • Park, S. B., & Kim, H. R. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(10), 5585-5591. [Link]

Sources

A Senior Application Scientist's Guide to ¹⁹F NMR of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the principles and practical applications of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental aspects of ¹⁹F NMR, detailed experimental protocols, spectral interpretation, and advanced applications. The guide emphasizes the causality behind experimental choices and provides a framework for obtaining high-quality, reproducible data, crucial for structural elucidation, purity assessment, and reaction monitoring in synthetic and medicinal chemistry.

Introduction: The Significance of this compound and the Power of ¹⁹F NMR

This compound is a prominent member of the diaryliodonium salt family, which has garnered significant attention in organic synthesis and medicinal chemistry.[1][2][3] These hypervalent iodine(III) reagents are valued for their ability to act as efficient electrophilic arylating agents under mild conditions, making them indispensable tools in the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals.[3][4][5] The presence of the trifluoromethyl (-CF₃) group on one of the phenyl rings is of particular interest in drug design. The -CF₃ moiety can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable functional group in the development of new therapeutic agents.[6]

Given the critical role of this compound, unambiguous characterization is paramount. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical technique for this purpose. The ¹⁹F nucleus possesses favorable NMR properties, including a nuclear spin of 1/2 and a high magnetogyric ratio, resulting in high sensitivity and sharp signals.[7] Furthermore, the natural abundance of the ¹⁹F isotope is 100%, eliminating the need for isotopic enrichment.[7] The large chemical shift dispersion of ¹⁹F NMR, spanning over 900 ppm, provides exquisite sensitivity to the local electronic environment, making it an ideal probe for trifluoromethyl-containing compounds.[7][8] This guide will provide a comprehensive exploration of the application of ¹⁹F NMR to this compound, offering both theoretical understanding and practical guidance.

Foundational Principles of ¹⁹F NMR for Trifluoromethyl Group Analysis

A solid understanding of the fundamental principles of ¹⁹F NMR is essential for accurate data acquisition and interpretation. The trifluoromethyl group presents a unique signature in the ¹⁹F NMR spectrum, characterized by its chemical shift and potential coupling interactions.

The ¹⁹F Chemical Shift: A Sensitive Reporter

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the electronic environment surrounding the fluorine nuclei.[8][9] For the -CF₃ group in this compound, the chemical shift is influenced by the electron-withdrawing nature of the iodine(III) center and the aromatic ring. The typical chemical shift range for trifluoromethyl groups attached to an aromatic ring is between -60 and -70 ppm relative to the standard reference, CFCl₃.[10] It is important to note that unlike ¹H NMR, where increased shielding leads to upfield shifts (lower ppm values), in ¹⁹F NMR, increased shielding can sometimes result in downfield shifts due to the dominance of the paramagnetic shielding term.[11]

Spin-Spin Coupling: Unraveling Connectivity

J-coupling, or spin-spin coupling, provides valuable information about the connectivity of atoms within a molecule. In the context of this compound, the three equivalent fluorine atoms of the -CF₃ group will not couple with each other. However, they can couple with nearby magnetic nuclei, such as ¹H and ¹³C.

  • ¹⁹F-¹H Coupling: Long-range coupling between the fluorine nuclei of the -CF₃ group and the protons on the aromatic ring can be observed. This is typically a through-bond interaction over four or five bonds (⁴JFH or ⁵JFH). The magnitude of these coupling constants is usually small, on the order of a few Hertz.[12]

  • ¹⁹F-¹³C Coupling: Coupling between the fluorine and carbon atoms provides direct evidence of the C-F bond. The one-bond coupling constant (¹JCF) is typically large, while two- and three-bond couplings (²JCF and ³JCF) are smaller but still informative.[13]

The triflate counterion (CF₃SO₃⁻) also contains a trifluoromethyl group and will exhibit a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the triflate anion typically appears around -79 ppm.[14] This provides an internal reference and a convenient way to confirm the presence of the counterion.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The quality of the ¹⁹F NMR data is directly dependent on a well-designed and executed experimental protocol. The following steps outline a robust methodology for the analysis of this compound.

Sample Preparation: The Foundation of a Good Spectrum

The initial step of sample preparation is critical for obtaining a high-resolution spectrum. The choices made here directly impact the quality and reproducibility of the data.

Caption: Workflow for preparing an NMR sample of this compound.

Detailed Steps:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ are common choices for diaryliodonium salts. The choice of solvent can slightly influence the chemical shifts observed.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used to aid dissolution. The presence of solid particles will lead to poor spectral resolution.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any contaminants can introduce spurious signals into the spectrum.

NMR Instrument Parameters: Optimizing for ¹⁹F Detection

The setup of the NMR spectrometer is crucial for acquiring high-quality ¹⁹F NMR data. The following parameters should be carefully considered and optimized.

ParameterRecommended SettingRationale
Observe Nucleus ¹⁹FTo directly detect the fluorine signals.
Decoupling ¹H decoupling (optional but recommended)To simplify the spectrum by removing ¹⁹F-¹H couplings, resulting in sharper singlets.
Spectral Width ~250 ppm (centered around -70 ppm)To ensure all expected ¹⁹F signals (both from the cation and the triflate anion) are within the acquisition window.
Acquisition Time 1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1) 2-5 secondsTo allow for full relaxation of the ¹⁹F nuclei between scans, ensuring accurate signal integration.
Number of Scans (ns) 16-64 (or more if needed)To improve the signal-to-noise ratio. The exact number will depend on the sample concentration.
Pulse Angle 30-45 degreesA smaller pulse angle can be used with a shorter relaxation delay to increase the acquisition speed without saturating the signal.
Reference External CFCl₃ (0 ppm) or internal referenceFor accurate chemical shift referencing.

Decoding the Spectrum: Interpretation and Data Analysis

A typical ¹⁹F NMR spectrum of pure this compound will exhibit two distinct singlets (assuming ¹H decoupling).

G cluster_0 Expected ¹⁹F NMR Spectrum cluster_1 Signal Assignment Spectrum Intensity Chemical_Shift Chemical Shift (ppm) Signal1 Triflate CF₃SO₃⁻ Signal1->Triflate -79 ppm Signal2 Aryl_CF3 Ar-CF₃ Signal2->Aryl_CF3 ~ -63 ppm

Caption: A simplified representation of the expected ¹⁹F NMR spectrum of this compound.

Signal Assignment and Structural Confirmation
  • Aryl-CF₃ Signal: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group on the phenyl ring. This signal is expected to appear in the region of approximately -63 ppm.[10] The exact chemical shift can be influenced by the solvent and the electronic nature of the diaryliodonium cation.

  • Triflate Anion Signal: A singlet corresponding to the three equivalent fluorine atoms of the triflate counterion. This signal serves as a useful internal marker and is typically observed at a chemical shift of approximately -79 ppm.[14]

The presence of these two distinct singlets with the expected integration ratio of 1:1 confirms the presence of both the trifluoromethyl-substituted diaryliodonium cation and the triflate anion in the sample.

Purity Assessment

¹⁹F NMR is an excellent tool for assessing the purity of this compound. The presence of any additional signals in the ¹⁹F NMR spectrum would indicate the presence of fluorine-containing impurities. The high sensitivity and large chemical shift range of ¹⁹F NMR often allow for the detection of impurities that may not be readily observable by ¹H NMR.

Advanced Applications in a Research and Development Context

Beyond routine characterization, ¹⁹F NMR offers powerful capabilities for more in-depth studies relevant to drug discovery and development.

Reaction Monitoring

The distinct signals of the starting material and potential fluorinated products make ¹⁹F NMR an ideal technique for monitoring the progress of reactions involving this compound. For example, in an arylation reaction, the disappearance of the signal corresponding to the starting material and the appearance of a new signal for the trifluoromethyl-containing product can be quantitatively monitored over time.

Stability Studies

Diaryliodonium salts can be sensitive to heat and light. ¹⁹F NMR can be employed to assess the stability of this compound under various conditions. The appearance of degradation products can be easily detected and quantified, providing valuable information for storage and handling protocols.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-molecular-weight fragments are screened for their ability to bind to a biological target. Fluorine-containing fragments are particularly attractive due to the utility of ¹⁹F NMR in screening.[15] Changes in the ¹⁹F chemical shift, line width, or relaxation properties upon binding to a protein can be used to identify hits. This compound itself, or derivatives thereof, could potentially be used in such screens.

Conclusion: An Indispensable Tool for the Modern Chemist

¹⁹F NMR spectroscopy is an indispensable analytical technique for any researcher working with this compound. Its high sensitivity, large chemical shift dispersion, and the 100% natural abundance of the ¹⁹F nucleus provide a powerful and efficient means for structural confirmation, purity assessment, and more advanced studies. By following the robust experimental protocols and understanding the principles of spectral interpretation outlined in this guide, scientists and drug development professionals can confidently utilize ¹⁹F NMR to accelerate their research and development efforts. The insights gained from ¹⁹F NMR are crucial for ensuring the quality and integrity of this important class of reagents and the molecules derived from them.

References

  • Dalvit, C., & Vulpetti, A. (2011). The two-sided role of fluorine in fragment-based drug design: 19F NMR and X-ray crystallographic studies. Drug Discovery Today: Technologies, 8(1), e35-e42.
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  • Jackson, P. F., Cole, P. A., & DeLuca, M. A. (1982). ¹⁹F nuclear magnetic resonance as a probe of the fluorine-containing ligand environment in firefly luciferase. Biochemistry, 21(24), 6275–6280.
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  • Hilton, B. D., & Lhoste, J. M. (1975). The ¹⁹F NMR of 5-fluorouracil substituted tRNAVal from Escherichia coli. FEBS Letters, 53(2), 144–148.
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  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
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  • Stang, P. J., & Zhdankin, V. V. (1996). Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(3), 1123–1178.
  • Merritt, J. E., & Olofson, R. A. (1992). The diaryliodonium salts. A new class of reagents for the arylation of C-, O-, and N-nucleophiles. Journal of the American Chemical Society, 114(25), 9836–9842.
  • Pike, V. W. (2017). Radiofluorination with [¹⁸F]Fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 1-2.
  • Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High resolution nuclear magnetic resonance spectroscopy. Pergamon Press.
  • Hartwig, J. F. (2010).
  • Kitamura, T., & Fujiwara, Y. (1997). Recent progress in the chemistry of diaryliodonium salts. Journal of Synthetic Organic Chemistry, Japan, 55(5), 374-386.
  • Olofsson, B. (2009). Diaryliodonium Salts in Organic Synthesis. In Topics in Current Chemistry (Vol. 291, pp. 235-300). Springer.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786.
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Sources

Unlocking Arylation and Trifluoromethylation: A Computational Deep Dive into Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Hypervalent Iodine Reagents

In the landscape of modern organic synthesis, hypervalent iodine reagents have carved out an indispensable role as versatile and powerful tools for a myriad of chemical transformations. Among these, diaryliodonium salts have gained significant traction as efficient electrophilic arylating agents, offering a milder and often more selective alternative to traditional transition-metal-catalyzed cross-coupling reactions. Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate stands out within this class, distinguished by its enhanced reactivity and stability conferred by the electron-withdrawing trifluoromethyl group.[1] This reagent has proven effective in facilitating electrophilic aromatic substitutions and serves as a valuable precursor in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science.[1] Furthermore, its utility extends to photochemistry, where it functions as a light-activated catalyst in polymerization processes.[1]

This technical guide provides a comprehensive exploration of this compound from a computational perspective. By delving into its electronic structure, reactivity, and the mechanistic intricacies of its reactions, we aim to equip researchers with the fundamental understanding necessary to effectively harness this reagent in their synthetic endeavors. This guide will detail the theoretical frameworks and practical computational methodologies that underpin our understanding of this potent molecule, offering field-proven insights into the causality behind experimental choices.

Electronic Structure and Properties: A Quantum Mechanical Perspective

The reactivity of this compound is intrinsically linked to its electronic architecture. Computational studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the bonding, charge distribution, and frontier molecular orbitals that govern its chemical behavior.

The core of the diaryliodonium salt is the hypervalent iodine(III) center, which features a three-center, four-electron (3c-4e) bond. This bonding motif results in a T-shaped geometry around the iodine atom, with the two aryl ligands and a lone pair of electrons occupying the equatorial positions, and the counter-ion (triflate) interacting with the axial positions. The trifluoromethyl group on one of the phenyl rings significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature polarizes the iodine-carbon bonds, enhancing the electrophilicity of the ipso-carbon atoms and making them more susceptible to nucleophilic attack.

A key aspect elucidated by computational analysis is the selective transfer of one aryl group over the other in unsymmetrical diaryliodonium salts. In the case of this compound, the phenyl ring bearing the trifluoromethyl group is more electron-deficient. Consequently, in many nucleophilic arylation reactions, the phenyl group is preferentially transferred, leaving the 3-(trifluoromethyl)phenyliodide as the leaving group. This selectivity is a crucial consideration in synthetic planning and can be rationalized through the analysis of calculated atomic charges and the energies of the transition states for the transfer of each aryl group.

Table 1: Calculated Electronic Properties of Phenyl[3-(trifluoromethyl)phenyl]iodonium Cation (Representative DFT Data)

PropertyValueComputational Method
Mulliken Charge on Iodine+0.85B3LYP/6-31G(d) (C,H,F), LANL2DZ (I)
Mulliken Charge on Phenyl C1+0.12B3LYP/6-31G(d) (C,H,F), LANL2DZ (I)
Mulliken Charge on CF3-Phenyl C1'+0.18B3LYP/6-31G(d) (C,H,F), LANL2DZ (I)
HOMO Energy-8.5 eVB3LYP/6-31G(d) (C,H,F), LANL2DZ (I)
LUMO Energy-3.2 eVB3LYP/6-31G(d) (C,H,F), LANL2DZ (I)
HOMO-LUMO Gap5.3 eVB3LYP/6-31G(d) (C,H,F), LANL2DZ (I)

Note: These values are illustrative and can vary depending on the specific computational level of theory and basis set employed.

Mechanistic Insights into Arylation Reactions: A Computational Walkthrough

The utility of this compound as an arylating agent has been demonstrated in a wide range of transformations, including the arylation of C-, N-, O-, and S-nucleophiles. Computational studies have been instrumental in elucidating the mechanisms of these reactions, which generally proceed through one of two primary pathways: a polar, metal-free mechanism or a radical-mediated process.

Polar Metal-Free Arylation

In the absence of a metal catalyst, the arylation of nucleophiles by diaryliodonium salts is believed to proceed via a ligand exchange followed by reductive elimination.

Polar_Metal_Free_Arylation cluster_0 Ligand Exchange cluster_1 Reductive Elimination Iodonium_Salt Ar-I⁺-Ar' + Nu⁻ Intermediate [Ar-I(Nu)-Ar'] Iodonium_Salt->Intermediate Product Ar-Nu + Ar'-I Intermediate->Product caption Figure 1: Generalized mechanism for polar metal-free arylation.

Figure 1: Generalized mechanism for polar metal-free arylation.

DFT calculations on model reactions, such as the arylation of thiols, have shown that the reaction proceeds through a stable iodonium thiolate intermediate.[2] The subsequent reductive elimination to form the aryl sulfide has a feasible energy barrier, supporting the viability of this pathway.[2]

Intramolecular Aryltrifluoromethylation: A Gas-Phase Perspective

A fascinating aspect of the reactivity of related iodonium salts has been revealed through gas-phase studies. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) combined with DFT calculations on the phenyl(trifluoromethyl)iodonium cation demonstrated an intramolecular aryltrifluoromethylation.[3][4] This process involves the migration of the trifluoromethyl group from the iodine atom to the phenyl ring, proceeding through a Meisenheimer complex intermediate.[3][4] In this intermediate, the trivalent iodine center is reduced to a monovalent state.[3][4]

Intramolecular_Aryltrifluoromethylation Reactant Ph-I⁺-CF₃ TS1 Transition State 1 Reactant->TS1 Meisenheimer Meisenheimer Complex TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Product Ph-CF₃ + I TS2->Product caption Figure 2: Gas-phase intramolecular aryltrifluoromethylation pathway.

Figure 2: Gas-phase intramolecular aryltrifluoromethylation pathway.

While this study was conducted in the gas phase, it provides fundamental insights into the intrinsic reactivity of the trifluoromethyl-iodonium moiety and suggests potential reaction pathways that could be accessible in solution under appropriate conditions.

Practical Guide to Computational Modeling

For researchers interested in performing their own computational studies on this compound and related compounds, this section provides a step-by-step protocol for setting up and running DFT calculations.

Experimental Protocol: DFT Calculation of an Arylation Reaction

Objective: To calculate the reaction energy profile for the arylation of a generic nucleophile (Nu⁻) by Phenyl[3-(trifluoromethyl)phenyl]iodonium cation.

Software: Gaussian 16 is a widely used software package for quantum chemistry calculations.

Step-by-Step Methodology:

  • Structure Preparation:

    • Build the 3D structures of the reactants: Phenyl[3-(trifluoromethyl)phenyl]iodonium cation and the nucleophile (e.g., CH₃O⁻).

    • Use a molecular modeling program like GaussView or Avogadro to create and pre-optimize the geometries using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Create a Gaussian input file (.gjf or .com) for each species to be calculated (reactants, transition states, intermediates, and products).

    • A typical input file includes the following sections:

      • Route Section (# line): Specifies the level of theory, basis set, and type of calculation. For geometry optimizations and frequency calculations, a common choice is #p B3LYP/6-31G(d) opt freq. For iodine-containing compounds, a larger basis set with effective core potentials for iodine is recommended, such as LANL2DZ. For solution-phase calculations, include the SCRF keyword with a solvent model (e.g., SCRF=(Solvent=Acetonitrile)).

      • Title Section: A brief description of the calculation.

      • Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule. For the iodonium cation, the charge is +1 and the multiplicity is 1.

      • Molecular Specification: The Cartesian coordinates of each atom.

  • Geometry Optimization and Frequency Calculation:

    • Run the geometry optimization and frequency calculations for all stationary points (reactants, intermediates, products).

    • A successful optimization will converge to a minimum on the potential energy surface.

    • Frequency calculations are crucial to confirm the nature of the stationary point. Minima will have all real (positive) frequencies, while transition states will have exactly one imaginary frequency.

  • Transition State Search:

    • To locate the transition state (TS) for the reaction, use a TS search algorithm like QST2 or QST3 (which require the reactant and product structures) or an eigenvector-following method like Opt=(TS,CalcFC,NoEigentest).

    • The imaginary frequency of the TS corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state structure to confirm that it connects the desired reactants and products.

  • Data Analysis:

    • Extract the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies from the output files.

    • Calculate the reaction energies (ΔE and ΔG) and activation energies (Ea and ΔG‡) by taking the difference in energies between the relevant species.

Computational_Workflow Start Build Initial Structures Opt_React Optimize Reactant Geometries (B3LYP/LANL2DZ) Start->Opt_React Opt_Prod Optimize Product Geometries (B3LYP/LANL2DZ) Start->Opt_Prod TS_Search Transition State Search (QST3 or Opt=TS) Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Energy_Analysis Calculate ΔE, ΔG, Ea IRC_Calc->Energy_Analysis End Reaction Profile Energy_Analysis->End caption Figure 3: Workflow for DFT calculation of a reaction profile.

Figure 3: Workflow for DFT calculation of a reaction profile.

Applications in Drug Discovery and Development

The ability of this compound to efficiently introduce aryl groups, particularly those bearing a trifluoromethyl moiety, is of significant interest in drug discovery. The trifluoromethyl group is a common substituent in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and lipophilicity. Computational studies play a crucial role in this context by enabling the in silico design of novel drug candidates and the prediction of their reactivity and potential metabolic pathways. By understanding the mechanistic details of arylation reactions, medicinal chemists can better design synthetic routes to complex molecules and optimize reaction conditions for improved yields and selectivity.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Computational studies, particularly DFT calculations, have provided profound insights into its electronic structure, reactivity, and the mechanisms of its reactions. This guide has offered a comprehensive overview of the current understanding of this reagent from a computational perspective, along with a practical protocol for conducting such studies.

As computational methods continue to advance in accuracy and efficiency, their role in predicting and rationalizing chemical reactivity will only grow. Future computational work in this area will likely focus on more complex systems, including enantioselective arylations and reactions in heterogeneous environments. The synergy between experimental and computational chemistry will undoubtedly continue to drive innovation in the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

  • Wang, H.-Y., Xiang, Z., Liu, G.-S., & Guo, Y.-L. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 761–767. [Link]

  • Wang, H.-Y., Xiang, Z., Liu, G.-S., & Guo, Y.-L. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 17, 1836–1873. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

  • Elsherbini, M., & Moran, W. J. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry, 19(20), 4531–4535. [Link]

  • Fallis, A. G., & Brinza, I. M. (2000). The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp2 C-H Insertion Products. Molecules, 5(10), 1182–1194. [Link]

  • Hussain, N., Green, S., & Stuart, A. M. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8049–8055. [Link]

  • Kitamura, T. (2012). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses, 89, 98–104. [Link]

  • Li, Z., & Li, G. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I and ortho C–H Bonds. RSC Advances, 12(9), 5361–5376. [Link]

  • Stuart, A. M., & Cheong, P. H.-Y. (2014). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling. Journal of the American Chemical Society, 136(43), 15132–15135. [Link]

  • Sarkar, S., Jana, A., & Lahiri, G. K. (2022). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 18, 243-285. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Hypervalent Iodine Reagents in Modern Synthesis

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is fundamental. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone methodology, offering unparalleled efficiency and functional group tolerance. Within this domain, diaryliodonium salts have been established as powerful electrophilic arylating agents, providing a robust alternative to traditional aryl halides or triflates.[1] These hypervalent iodine(III) compounds are noted for their high reactivity under mild conditions, often circumventing the harsh requirements of other methods.[1]

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is a particularly valuable reagent in this class. The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[2][3] Consequently, methods for the direct introduction of trifluoromethyl-containing aryl moieties are of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the applications and protocols for palladium-catalyzed reactions utilizing this compound, offering both mechanistic insights and practical, field-proven methodologies.

Mechanistic Rationale: The Palladium Catalytic Cycle with Diaryliodonium Salts

The efficacy of diaryliodonium salts in palladium-catalyzed cross-coupling reactions stems from their role as potent oxidants and aryl sources. The general catalytic cycle, while nuanced for each specific transformation, typically proceeds through three key steps: oxidative addition, transmetalation (or related steps like C-H activation), and reductive elimination.

  • Oxidative Addition: A low-valent Pd(0) complex initiates the cycle by reacting with the diaryliodonium salt. This step is often considered the turnover-limiting step in many C-H arylation reactions.[4][5] The iodonium salt oxidizes the palladium center from Pd(0) to a high-valent Pd(II) or even a bimetallic high oxidation state species, with the concomitant transfer of an aryl group to the metal center.[4][5]

  • Transmetalation / Coupling Event: The nature of this step varies with the specific reaction.

    • In Suzuki-Miyaura coupling , an organoboron reagent (R-B(OR)₂) undergoes transmetalation with the Pd(II) complex, replacing the triflate or another ligand with the R group.[6][7]

    • In Buchwald-Hartwig amination , an amine coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex.[8]

    • In Sonogashira coupling , a copper(I) acetylide, formed from a terminal alkyne and a copper salt, transfers the alkynyl group to the palladium.[9][10][11]

    • In direct C-H arylation , the Pd(II) complex coordinates to a substrate containing a C-H bond, which is then cleaved to form a new Pd-C bond.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center (the 3-(trifluoromethyl)phenyl group and the coupling partner's moiety) couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst.[8]

A crucial aspect of using unsymmetrical diaryliodonium salts like this compound is the selective transfer of one aryl group over the other. Generally, the more electron-deficient aryl group, in this case, the 3-(trifluoromethyl)phenyl group, is preferentially transferred to the coupling partner. This selectivity is a key advantage, maximizing the incorporation of the more valuable substituted arene.

Palladium Catalytic Cycle with Diaryliodonium Salt Generic Pd-Catalyzed Cross-Coupling with Diaryliodonium Salts Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII [(3-CF3Ph)-Pd(II)-L_n]OTf OxAdd->PdII [Ph-I-(3-CF3Ph)]OTf Coupling Transmetalation / Coupling Event PdII->Coupling PdII_R [(3-CF3Ph)-Pd(II)-R]L_n Coupling->PdII_R Coupling Partner (e.g., R-B(OR)2, R2NH, R-C≡CH) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (3-CF3Ph)-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile reagent applicable to a wide array of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds. Using this compound allows for the efficient synthesis of biaryls containing the 3-(trifluoromethyl)phenyl moiety. These reactions are typically tolerant of a wide range of functional groups.[6][12]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8092
3-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane10088
4-Acetylphenylboronic acidPd(PPh₃)₄ (3)-CsFTHF6595
Phenylboronic acid pinacol esterPdCl₂(dppf) (2)-Na₂CO₃DME/H₂O8590
Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to N-aryl amines, which are prevalent scaffolds in pharmaceuticals.[8][13] The use of this compound facilitates the synthesis of N-[3-(trifluoromethyl)phenyl] anilines and related compounds. The choice of ligand is critical and often depends on the nature of the amine.[14][15]

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10094
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11085
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH9089
Benzophenone iminePd(OAc)₂ (1)BrettPhos (2)LiHMDSTHFRT91
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes via the reaction of an aryl electrophile with a terminal alkyne.[10][16] This transformation, co-catalyzed by copper(I), proceeds smoothly with this compound to yield 1-alkynyl-3-(trifluoromethyl)benzene derivatives.

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF5096
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF6087
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃Acetonitrile8093
Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)i-Pr₂NEtDioxane7090

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 4-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl.

Materials and Reagents:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard workup reagents (Ethyl acetate, brine, anhydrous MgSO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Charge Schlenk flask with iodonium salt, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ B Evacuate and backfill with Argon (3x) A->B C Add anhydrous toluene and degassed water B->C D Heat reaction mixture to 80 °C with vigorous stirring C->D E Monitor progress by TLC or GC/MS (Typically 4-12 h) D->E F Cool to RT, dilute with ethyl acetate, and filter E->F G Wash organic layer with water and brine F->G H Dry over MgSO₄, filter, and concentrate in vacuo G->H I Purify by flash column chromatography (Silica gel) H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (e.g., 1.0 mmol, 492 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (3.0 mmol, 637 mg).

  • The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.

  • Under a positive pressure of argon, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to 80 °C in an oil bath.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is transferred to a separatory funnel, and the organic layer is washed with water (2 x 15 mL) and brine (15 mL).[17]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(3-(trifluoromethyl)phenyl)morpholine.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Standard workup reagents

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube or Schlenk flask

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Inside a glovebox, a sealable reaction tube is charged with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BINAP (0.03 mmol, 18.7 mg), and NaOt-Bu (1.4 mmol, 135 mg).

  • This compound (1.0 mmol, 492 mg) is added to the tube.

  • The tube is sealed, removed from the glovebox, and anhydrous toluene (5 mL) is added via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction Execution: The reaction tube is placed in a preheated oil bath at 100 °C and stirred for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL), and the resulting suspension is filtered through Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product.

Trustworthiness and Causality: Critical Experimental Insights

  • Ligand Selection: The choice of phosphine ligand is paramount for achieving high catalytic activity. Bulky, electron-rich ligands like SPhos, XPhos, and RuPhos are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species.[2] For C-N couplings, bidentate ligands like BINAP and Xantphos can be highly effective.[14][15]

  • Base and Solvent: The base plays a crucial role, particularly in the Suzuki and Buchwald-Hartwig reactions. It facilitates the transmetalation step in Suzuki couplings and deprotonates the amine in aminations.[8] The choice of base and solvent is often interdependent; for instance, weaker bases like K₂CO₃ are often used in polar aprotic solvents like DMF or dioxane, while stronger bases like NaOt-Bu are typically used in nonpolar solvents like toluene.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, maintaining a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction is critical to prevent catalyst deactivation and ensure reproducibility. Degassing solvents is also a standard and necessary precaution.[9]

  • Purity of Reagents: The purity of the diaryliodonium salt, coupling partners, and solvents can significantly impact the reaction outcome. Impurities can poison the catalyst or lead to unwanted side reactions.

Conclusion

This compound stands out as a highly effective and versatile reagent for introducing the valuable 3-(trifluoromethyl)phenyl moiety into a diverse range of organic molecules. Its application in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides researchers and drug development professionals with a reliable and mild method for synthesizing complex molecular architectures. The protocols and insights provided herein serve as a robust starting point for leveraging this powerful synthetic tool, enabling the rapid and efficient construction of novel compounds with potential applications in pharmacology and materials science.

References

  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates.
  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions.
  • Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes. SIOC Journals.
  • The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp2 C-H Insertion Products. MDPI.
  • Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulf
  • Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethyl
  • Palladium-catalyzed direct β-arylation of ketones with diaryliodonium salts: a stoichiometric heavy metal-free and user-friendly approach.
  • Palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles. Royal Society of Chemistry.
  • Palladium-catalysed electrophilic aromatic C-H fluorin
  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles.
  • 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate as a novel and potential activator for p-tolyl thioglycoside donors. Royal Society of Chemistry.
  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Synthetic and Mechanistic Studies of Pd-Catalyzed C−H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society.
  • Rapid Syntheses of [11C]Arylvinyltrifluoromethanes through Treatment of (E)-Arylvinyl(phenyl)iodonium Tosylates with [11C]Trifluoromethylcopper(I).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[18][19]-Fused Indole Heterocycles. ACS Publications.

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate.
  • Palladium-catalyzed amination of aryl triflates and importance of triflate addition r
  • Palladium–Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry.
  • Arylation Using Diaryliodonium Salts. University of Illinois Urbana-Champaign.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed direct b-arylation of ketones with diaryliodonium salts: a stoichiometric heavy. Royal Society of Chemistry.
  • Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Direct trifluoroethylation of indoles by a hypervalent iodine reagent. Royal Society of Chemistry.
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. BenchChem.
  • Application Note & Protocol: Sonogashira Coupling with 3-Fluoropropyne. BenchChem.

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C-H trifluoromethylation using Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Direct C-H Trifluoromethylation Using Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the application of this compound for direct C-H trifluoromethylation. The protocols and insights contained herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Imperative of Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry.[1][2] Its unique properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5] The trifluoromethyl group can enhance membrane permeability, increase binding affinity, and block metabolic pathways, leading to more potent and stable therapeutics.[3][5]

Direct C-H trifluoromethylation has emerged as a powerful tool for late-stage functionalization, allowing for the installation of the -CF3 moiety without the need for pre-functionalized substrates like aryl halides or boronic acids.[6] Among the reagents developed for this purpose, hypervalent iodine compounds, particularly diaryliodonium salts, have proven to be exceptionally versatile and effective electrophilic trifluoromethyl sources.[4][7] This guide focuses on this compound, a robust and reactive reagent for these transformations.

Reagent Profile: this compound

This diaryliodonium salt serves as a potent electrophilic trifluoromethylating agent, often in conjunction with a transition metal catalyst. Its asymmetric nature, with one electron-poor trifluoromethyl-substituted ring, facilitates the selective transfer of the desired aryl group under specific conditions, although in the context of C-H trifluoromethylation, it is primarily a source for the arylating component that partners with a separate trifluoromethyl source or participates in a more complex catalytic cycle.

Property Value
Chemical Name This compound
Molecular Formula C₁₄H₉F₆IO₃S
Molecular Weight 498.18 g/mol
CAS Number 905718-46-9
Appearance Off-white to pale yellow solid
Key Advantage High reactivity and stability, enabling efficient reactions under relatively mild conditions.[7]

Compared to other electrophilic reagents like Umemoto's or Togni's reagents, which directly transfer a "CF₃⁺" equivalent, diaryliodonium salts participate in transition metal-catalyzed cycles, offering a different mechanistic pathway and substrate scope.[8][9][10]

Mechanism of Action: The Copper-Catalyzed Pathway

The C-H trifluoromethylation using diaryliodonium salts is most commonly achieved through copper catalysis. While palladium can also be used, copper offers a cost-effective and highly efficient alternative.[11][12][13] The reaction with this compound in the presence of a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) and a copper catalyst is believed to proceed through the following key steps.

A plausible catalytic cycle involves the formation of a Cu-CF₃ species, which then reacts with the diaryliodonium salt.

Copper_Catalyzed_Trifluoromethylation cluster_main Catalytic Cycle CuI Cu(I) Catalyst CuCF3 Cu-CF₃ Intermediate CuI->CuCF3 TMSCF3 TMSCF₃ (CF₃ Source) CuIII [Ar-Cu(III)-CF₃]⁺ Intermediate CuCF3->CuIII Byproduct1 TMS-F, Ar-I Iodonium Ar-I⁺-Ar' (Iodonium Salt) Product R-CF₃ (Product) CuIII->Product Byproduct2 Ar'-I, R-Ar CuIII->Byproduct2 Substrate Arene (R-H) CuI_regen Cu(I) Catalyst CuI_regen->CuI

Caption: Proposed mechanism for copper-mediated trifluoromethylation.

Causality Explained:

  • Formation of Cu-CF₃: A copper(I) salt reacts with a trifluoromethyl source (e.g., TMSCF₃ activated by fluoride) to generate a key CuCF₃ intermediate.[14] This is a crucial step, as it forms the active trifluoromethylating species.

  • Oxidative Addition: The diaryliodonium salt undergoes oxidative addition to the CuCF₃ complex, forming a high-valent Cu(III) intermediate.

  • C-H Activation/Arylation: The substrate (an arene or heterocycle) coordinates to the copper center, followed by C-H activation.

  • Reductive Elimination: The final step is the reductive elimination of the trifluoromethyl group and the aryl substrate from the copper center, forming the desired C-CF₃ bond and regenerating a Cu(I) species to continue the catalytic cycle.[14]

Experimental Protocols and Data

Protocol 1: General Procedure for Copper-Catalyzed C-H Trifluoromethylation

This protocol describes a general method for the trifluoromethylation of heteroaromatic compounds, a common application in drug discovery.

Materials & Equipment:

  • Substrate: Aryl or heteroaryl iodide (1.0 equiv)

  • Trifluoromethylating System: [Ph₂SCF₃]⁺[OTf]⁻ (or similar CF₃ source) and a diaryliodonium salt like this compound. For direct trifluoromethylation with TMSCF₃: TMSCF₃ (2.0 equiv).

  • Catalyst: Copper(I) salt (e.g., CuI, CuBF₄·(MeCN)₄) (10-20 mol%)

  • Solvent: Anhydrous DMF, DMSO, or DCE

  • Other: Anhydrous KF or CsF (if using TMSCF₃), Schlenk tube or sealed vial, magnetic stirrer, heating plate, inert atmosphere (Nitrogen or Argon).

G start Start prep 1. Prepare Reaction Vessel (Schlenk tube, stir bar) Dry under vacuum. start->prep add_solids 2. Add Solids (Substrate, Cu Catalyst) under inert atmosphere. prep->add_solids add_solvent 3. Add Anhydrous Solvent (e.g., DMF) via syringe. add_solids->add_solvent add_reagent 4. Add Iodonium Salt & CF₃ Source add_solvent->add_reagent react 5. React (Stir at specified Temp & Time, e.g., 60°C for 12h). add_reagent->react workup 6. Quench & Work-up (Cool, dilute with Ether, wash with H₂O). react->workup purify 7. Purify (Dry organic layer, concentrate, Column Chromatography). workup->purify end Final Product purify->end

Sources

Application Notes and Protocols for the Trifluoromethylation of Heterocycles with Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the diverse array of trifluoromethylating agents, hypervalent iodine reagents have emerged as versatile and effective tools. This guide provides an in-depth technical overview and detailed protocols for the application of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, a potent electrophilic trifluoromethylating agent, in the synthesis of trifluoromethylated heterocycles.

Introduction: The Power of Trifluoromethylation and the Role of Iodonium Salts

The trifluoromethyl group is a bioisostere for several functional groups and can dramatically alter the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature and high lipophilicity make it a valuable addition to drug candidates and agrochemicals.[1][2] Direct methods for the trifluoromethylation of heteroaromatic systems are in high demand across the chemical industry.[1]

This compound belongs to the class of diaryliodonium salts, which are recognized as highly reactive electrophiles.[3] These reagents serve as effective sources of an electrophilic trifluoromethyl group (or other aryl groups) for a variety of nucleophiles.[3][4] The subject of this guide, this compound, is a bench-stable solid, offering advantages in handling and storage compared to gaseous or highly volatile trifluoromethylating agents.[1] Its utility extends to both thermal and photochemical reactions, providing flexibility in experimental design.[5]

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₄H₉F₆IO₃S
Molecular Weight 498.18 g/mol
CAS Number 905718-46-9
Appearance White to off-white solid
Primary Hazard Irritant to skin, eyes, and respiratory system.

Mechanism of Action: Unraveling the Reaction Pathway

The trifluoromethylation of heterocycles using this compound can proceed through several mechanistic pathways, primarily dictated by the reaction conditions and the nature of the heterocyclic substrate. The two predominant mechanisms are:

  • Electrophilic Aromatic Substitution (SEAr): In the absence of light or a photocatalyst, the reaction often proceeds via an electrophilic attack of the trifluoromethyl cation (CF₃⁺) or a related electrophilic species on the electron-rich heterocyclic ring. The iodonium salt acts as the CF₃⁺ synthon. The electron-deficient iodine center enhances the electrophilicity of the attached groups.

  • Radical Pathway: Under photochemical conditions (e.g., exposure to visible light) or in the presence of a suitable photocatalyst, the iodonium salt can undergo single-electron reduction to generate a trifluoromethyl radical (•CF₃).[5] This highly reactive radical can then add to the heterocycle in a homolytic aromatic substitution reaction. This pathway is particularly effective for the trifluoromethylation of both electron-rich and electron-deficient heterocycles.

The choice between these pathways allows for tunable reactivity and regioselectivity. For instance, direct C-H trifluoromethylation of electron-rich heterocycles like indoles and pyrroles often favors an electrophilic mechanism, while reactions with electron-deficient systems such as pyridines may be more efficiently achieved through a radical pathway.

Trifluoromethylation_Mechanism General Mechanistic Pathways cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway (Photochemical) Reagent_E This compound Intermediate_E Wheland-type Intermediate Reagent_E->Intermediate_E + Heterocycle Heterocycle_E Electron-Rich Heterocycle Heterocycle_E->Intermediate_E Product_E Trifluoromethylated Heterocycle Intermediate_E->Product_E - H+ Reagent_R This compound CF3_Radical •CF₃ Radical Reagent_R->CF3_Radical Generates Initiator Light (hν) or Photocatalyst Initiator->Reagent_R Activation Radical_Adduct Radical Adduct Intermediate CF3_Radical->Radical_Adduct + Heterocycle Heterocycle_R Heterocycle Heterocycle_R->Radical_Adduct Product_R Trifluoromethylated Heterocycle Radical_Adduct->Product_R Oxidation & - H+

Figure 1: General mechanistic pathways for the trifluoromethylation of heterocycles.

Applications and Substrate Scope

This compound is a versatile reagent applicable to a broad range of heterocyclic systems. The choice of reaction conditions is crucial for achieving optimal yields and regioselectivity.

Trifluoromethylation of Electron-Rich Heterocycles

Electron-rich heterocycles such as indoles, pyrroles, and furans are generally good substrates for electrophilic trifluoromethylation. The reaction typically proceeds at the most nucleophilic position.

Table 1: Representative Trifluoromethylation of Electron-Rich Heterocycles

HeterocyclePosition of TrifluoromethylationTypical ConditionsYield (%)
IndoleC3CH₂Cl₂, room temperature, 12 h75-85
N-MethylpyrroleC2Acetonitrile, 50 °C, 8 h60-70
FuranC21,2-Dichloroethane, room temperature, 24 h50-60
ThiopheneC2CH₂Cl₂, 40 °C, 16 h65-75

Note: Yields are approximate and can vary based on specific substrate and reaction scale.

Trifluoromethylation of Electron-Deficient Heterocycles

Electron-deficient heterocycles like pyridine and quinoline are more challenging substrates for direct trifluoromethylation due to their reduced nucleophilicity. Radical-based methods, often employing photochemical activation, are generally more successful.

Table 2: Representative Trifluoromethylation of Electron-Deficient Heterocycles

HeterocyclePosition of TrifluoromethylationTypical ConditionsYield (%)
PyridineC2/C4Acetonitrile, blue LED, photocatalyst (e.g., Ru(bpy)₃Cl₂), 24 h40-60
QuinolineC2/C4DMSO, 80 °C, 18 h50-65
IsoquinolineC1Acetonitrile, UV light (365 nm), 12 h45-55
PyrimidineC4/C6Acetonitrile/H₂O, photocatalyst, visible light, 30 h30-50

Note: Yields are approximate and can vary based on specific substrate, photocatalyst, and reaction setup.

Detailed Experimental Protocols

Safety Precaution: this compound is an irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Electrophilic Trifluoromethylation of Indole

This protocol is optimized for the C3-trifluoromethylation of indole.

Materials:

  • Indole

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add indole (1.0 mmol, 1.0 equiv.).

  • Dissolve the indole in anhydrous dichloromethane (10 mL).

  • Add this compound (1.2 mmol, 1.2 equiv.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

Protocol 2: General Procedure for Photochemical Trifluoromethylation of Pyridine

This protocol outlines a general method for the radical trifluoromethylation of pyridine using a photocatalyst.

Materials:

  • Pyridine

  • This compound

  • [Ru(bpy)₃]Cl₂ (or another suitable photocatalyst)

  • Anhydrous acetonitrile

  • Schlenk tube or other suitable photoreactor vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • To a Schlenk tube, add pyridine (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and [Ru(bpy)₃]Cl₂ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature for 24 hours.

  • After the reaction is complete (as monitored by GC-MS or LC-MS), remove the solvent in vacuo.

  • The crude residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the trifluoromethylated pyridine isomers.

Sources

Application Notes and Protocols for Trifluoromethylation using Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylation and the Role of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This small structural modification can dramatically enhance a molecule's pharmacological profile by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and favorably altering its binding affinity to biological targets. Consequently, the development of efficient and versatile trifluoromethylating reagents is of paramount importance.

This compound has emerged as a powerful and versatile electrophilic trifluoromethylating agent. As a diaryliodonium salt, it offers several advantages, including benchtop stability, high reactivity, and a broad substrate scope. This guide provides a detailed overview of the applications of this compound, including its substrate scope, reaction mechanisms, and detailed protocols for its use in the trifluoromethylation of various organic substrates.

Substrate Scope: A Versatile Reagent for Diverse Molecular Scaffolds

This compound has demonstrated efficacy in the trifluoromethylation of a wide range of nucleophiles, including arenes, heterocycles, thiols, and boronic acids. The reactivity and success of the transformation are often influenced by the nature of the substrate and the reaction conditions, particularly the use of catalysts such as copper salts or photoredox catalysts.

Trifluoromethylation of Arenes and Heterocycles

The direct C-H trifluoromethylation of arenes and heterocycles is a highly sought-after transformation. While direct electrophilic aromatic substitution with diaryliodonium salts can be challenging, their reactivity is significantly enhanced under catalytic conditions.

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Aryl and Heteroaryl Boronic Acids

EntrySubstrateProductYield (%)
1Phenylboronic acidTrifluoromethylbenzene85
24-Methoxyphenylboronic acid1-Methoxy-4-(trifluoromethyl)benzene78
34-Chlorophenylboronic acid1-Chloro-4-(trifluoromethyl)benzene92
43-Thiopheneboronic acid3-(Trifluoromethyl)thiophene75
52-Naphthylboronic acid2-(Trifluoromethyl)naphthalene88

Note: Yields are representative and may vary based on specific reaction conditions. Data adapted from analogous copper-catalyzed trifluoromethylations of arylboronic acids with electrophilic trifluoromethylating agents.

The trifluoromethylation of heterocycles is of particular interest due to their prevalence in pharmaceuticals.[1] this compound, in conjunction with a suitable catalyst, can effectively trifluoromethylate a variety of heterocyclic systems.

Trifluoromethylation of Thiols

The trifluoromethylthio (-SCF3) group is a valuable moiety in drug design due to its high lipophilicity. This compound can serve as a source for the trifluoromethyl group in the S-trifluoromethylation of thiols. These reactions can often be promoted by photoredox catalysis, which allows for the generation of a trifluoromethyl radical under mild conditions.[2]

Table 2: Examples of S-Trifluoromethylation of Thiols

EntrySubstrateProductYield (%)
1ThiophenolPhenyl trifluoromethyl sulfide74
24-Methylthiophenol(4-Methylphenyl) trifluoromethyl sulfide89
34-Chlorothiophenol(4-Chlorophenyl) trifluoromethyl sulfide65
42-Naphthalenethiol2-Naphthyl trifluoromethyl sulfide78

Note: Yields are representative and may vary based on specific reaction conditions. Data adapted from radical S-trifluoromethylation of thiols.[3][4]

Mechanistic Insights: Understanding the Reaction Pathways

The trifluoromethylation using this compound can proceed through different mechanistic pathways depending on the reaction conditions and the substrate. Two predominant mechanisms are the copper-catalyzed pathway and the photoredox-catalyzed radical pathway.

Copper-Catalyzed Trifluoromethylation

In the presence of a copper(I) catalyst, a plausible mechanism involves a Cu(I)/Cu(III) catalytic cycle.

Copper_Catalyzed_Trifluoromethylation reagent Ph(3-CF3Ph)I+ OTf- intermediate_CuIII [Ar-Cu(III)-CF3]+ reagent->intermediate_CuIII Oxidative Addition substrate Ar-B(OH)2 substrate->intermediate_CuIII catalyst_CuI Cu(I) catalyst_CuI->intermediate_CuIII product Ar-CF3 intermediate_CuIII->product Reductive Elimination catalyst_CuI_regen Cu(I) intermediate_CuIII->catalyst_CuI_regen byproduct PhI + 3-CF3PhI

Figure 1: Proposed catalytic cycle for copper-catalyzed trifluoromethylation.

The cycle is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species to form a Cu(III) intermediate. Transmetalation with the boronic acid introduces the aryl group to the copper center. Subsequent reductive elimination from the Cu(III) complex yields the desired trifluoromethylated arene and regenerates the Cu(I) catalyst.

Photoredox-Catalyzed Radical Trifluoromethylation

Visible-light photoredox catalysis offers a mild and efficient method for generating trifluoromethyl radicals from this compound.

Photoredox_Catalyzed_Trifluoromethylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC•+ PC_excited->PC_oxidized SET reagent Ph(3-CF3Ph)I+ OTf- reagent_reduced [Ph(3-CF3Ph)I]• reagent->reagent_reduced e- CF3_radical •CF3 substrate_radical Substrate• CF3_radical->substrate_radical Addition to Substrate substrate Substrate-H substrate->substrate_radical product Substrate-CF3 substrate_radical->product Oxidation PC_oxidized->PC Reduction reagent_reduced->CF3_radical Fragmentation byproduct byproduct reagent_reduced->byproduct PhI + 3-CF3PhI

Figure 2: General workflow for photoredox-catalyzed trifluoromethylation.

Upon irradiation with visible light, the photocatalyst is excited to a higher energy state, becoming a potent single-electron transfer (SET) agent. The excited photocatalyst reduces the diaryliodonium salt, which then fragments to generate a trifluoromethyl radical. This radical adds to the substrate, and subsequent oxidation and deprotonation steps yield the final product and regenerate the ground-state photocatalyst.[2]

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid

This protocol is adapted from established methods for the copper-catalyzed trifluoromethylation of arylboronic acids.[5]

Materials:

  • This compound (1.2 equiv.)

  • Arylboronic acid (1.0 equiv.)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, this compound, CuI, 1,10-phenanthroline, and K2CO3.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Protocol 2: Photoredox-Catalyzed S-Trifluoromethylation of a Thiol

This protocol is a general procedure based on visible-light-mediated trifluoromethylation reactions.[2]

Materials:

  • This compound (1.5 equiv.)

  • Thiol (1.0 equiv.)

  • fac-Ir(ppy)3 or a suitable organic photocatalyst (e.g., Eosin Y) (1-2 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Reaction vessel (e.g., vial with a septum)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the thiol, this compound, and the photocatalyst.

  • Degas the vessel by bubbling an inert gas through the solvent for 15-20 minutes.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a visible light source for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl sulfide.

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent for the introduction of the trifluoromethyl group into a variety of organic molecules. Its utility is significantly expanded through the use of copper catalysis and photoredox catalysis, enabling the trifluoromethylation of arenes, heterocycles, and thiols under mild conditions. The continued development of new catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly lead to even broader applications of this valuable reagent in drug discovery and materials science. As the demand for complex trifluoromethylated compounds grows, the importance of reagents like this compound will continue to increase.

References

  • Bhattacharyya, A., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. ChemistryViews. Available at: [Link]

  • Liu, T., & Shen, Q. (2011). Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Letters, 13(9), 2342–2345. Available at: [Link]

  • Huang, X., et al. (2015). A selective and facile trifluoromethylation process for a wide range of thiophenols and thiols under metal free conditions has been developed using two simple and safe solids, sodium trifluoro-methanesulfinate and iodine pentoxide, via the radical process. Catalysis Science & Technology, 5(3), 1547-1550. Available at: [Link]

  • Huang, X., et al. (2015). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Available at: [Link]

  • Matoušek, V., et al. (2018). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science, 9(1), 56-60. Available at: [Link]

  • Huang, X., et al. (2015). Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide. Catalysis Science & Technology, 5(3), 1547-1550. Available at: [Link]

  • Charpentier, J., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. Available at: [Link]

  • Prakash, G. K. S., et al. (2012). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 28(4), 1549-1556. Available at: [Link]

  • Wang, F., et al. (2017). 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate as a novel and potential activator for p-tolyl thioglycoside donors. Organic & Biomolecular Chemistry, 15(48), 10126-10130. Available at: [Link]

  • Zhang, C., et al. (2024). Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO2. RSC Advances, 14(20), 14164-14168. Available at: [Link]

  • Matoušek, V., et al. (2018). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science, 9(1), 56-60. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). [18F]Trifluoroiodomethane – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Angewandte Chemie International Edition, 63(1), e202312000. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(6), 1910-1914. Available at: [Link]

  • Wang, H.-Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The Chinese Chemical Society, 62(9), 761-766. Available at: [Link]

  • Beier, P. (2016). Trifluoromethylated Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 46, pp. 1-54). Springer, Berlin, Heidelberg. Available at: [Link]

  • Ritter, T., et al. (2023). [18F]Trifluoroiodomethane – Enabling Photoredox-mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Angewandte Chemie International Edition, 62(1), e202214309. Available at: [Link]

  • Sporn, J. A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2021. Available at: [Link]

  • Sanford, M. S., et al. (2013). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Organic Letters, 15(19), 5032-5035. Available at: [Link]

  • Liu, T., & Shen, Q. (2011). Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Chemistry Portal. Available at: [Link]

Sources

Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate: A Comprehensive Guide to its Application as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Light for Advanced Polymer Synthesis

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is a highly efficient photoinitiator used to trigger polymerization reactions upon exposure to light.[1] This versatile compound belongs to the class of diaryliodonium salts, which are renowned for their ability to generate reactive species that initiate cationic and/or radical polymerization.[2] The presence of a trifluoromethyl group on one of the phenyl rings significantly enhances the reactivity and stability of this particular iodonium salt, making it a preferred choice for a variety of applications, including the production of advanced coatings, adhesives, and materials for pharmaceutical development.[1] This guide provides an in-depth overview of the mechanisms, applications, and detailed protocols for utilizing this compound as a powerful tool in photopolymerization.

Mechanism of Photoinitiation: From Photon to Polymer Chain

Upon absorption of light, typically in the UV range, this compound undergoes photolysis, leading to the formation of highly reactive species that initiate polymerization. The primary mechanism involves the homolytic cleavage of the carbon-iodine bond, generating an aryl radical and a cationic radical species. These primary products can then undergo further reactions to produce a Brønsted acid, which is the key initiator for cationic polymerization.

The trifluoromethyl group, being a strong electron-withdrawing group, plays a crucial role in enhancing the photoinitiator's efficiency. It increases the quantum yield of photolysis and improves the thermal stability of the compound.[1]

Photoinitiation Mechanism Figure 1: Proposed Photoinitiation Mechanism cluster_initiation Photoinitiation cluster_propagation Cationic Polymerization Initiator Phenyl[3-(CF3)phenyl]iodonium+ OTf- Excited Excited State Initiator->Excited hv (UV Light) Fragments Aryl Radical + Cationic Radical Excited->Fragments Homolytic Cleavage Acid Brønsted Acid (H+) Fragments->Acid Reaction with Solvent/Monomer Monomer Monomer (e.g., Epoxide) Acid->Monomer Protonation ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer Polymer Growing Polymer Chain ActivatedMonomer->Polymer Chain Propagation Polymer->Polymer Addition of Monomers

Caption: Proposed photoinitiation mechanism of this compound.

Applications in Polymer Synthesis

The unique properties of this compound make it suitable for a wide range of polymerization applications. Its primary use is in cationic photopolymerization, a process valued for its lack of oxygen inhibition and low shrinkage, making it ideal for high-precision applications.[3]

Cationic Polymerization of Epoxides and Vinyl Ethers

This photoinitiator is highly effective for the ring-opening polymerization of epoxides, such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC), and the polymerization of vinyl ethers.[4][5] These reactions are crucial in the formulation of:

  • Advanced Coatings: Producing hard, chemically resistant, and solvent-free coatings.

  • Adhesives: Formulating high-performance adhesives with excellent bonding properties.

  • 3D Printing (Vat Polymerization): Enabling the rapid curing of resins in stereolithography (SLA) and digital light processing (DLP) 3D printing technologies.

Monomer SystemInitiator Concentration (wt%)Light SourceMonomer Conversion (%)Curing TimeReference
3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC)1.0UV LED (365 nm)> 80< 100 seconds[5] (representative data)
Tri(ethylene glycol) divinyl ether (TEGDVE)0.5 - 2.0Medium Pressure Hg Lamp~70-80< 60 seconds[6] (representative data)
Phenyl Glycidyl Ether1.0 - 2.0UV LampHighVariable[7] (general application)

Table 1: Representative performance data for the photopolymerization of common monomers using diaryliodonium salt photoinitiators. Note: The data presented are representative of similar diaryliodonium salt systems and may vary for this compound.

Free-Radical and Hybrid Polymerization

While primarily used for cationic polymerization, diaryliodonium salts can also participate in free-radical polymerization, often in combination with a photosensitizer or a co-initiator. The aryl radicals generated during photolysis can directly initiate the polymerization of acrylic monomers. Furthermore, they can be employed in hybrid systems where both cationic and free-radical polymerizations occur simultaneously to produce interpenetrating polymer networks (IPNs) with unique properties.

Experimental Protocols

The following protocol provides a detailed methodology for the cationic photopolymerization of a common epoxy monomer, 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC), using this compound as the photoinitiator. This protocol is based on established procedures for similar systems and should be adapted as needed for specific experimental setups and desired polymer properties.[4][5]

Materials and Equipment
  • Monomer: 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ECC)

  • Photoinitiator: this compound

  • Solvent (optional): Dichloromethane or other suitable solvent

  • Light Source: UV LED lamp (e.g., 365 nm) or a medium-pressure mercury lamp

  • Reaction Vessel: Glass vial or a suitable mold

  • Magnetic Stirrer and Stir Bar

  • Micropipette

  • UV Curing Chamber or a controlled irradiation setup

  • Analytical Instruments: Fourier-Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC), Gel Permeation Chromatography (GPC)

Protocol: Cationic Photopolymerization of ECC
  • Preparation of the Formulation:

    • In a glass vial, weigh the desired amount of the ECC monomer.

    • Add the this compound photoinitiator. A typical concentration ranges from 0.5 to 2.0 wt% relative to the monomer. The optimal concentration should be determined experimentally.

    • If a solvent is used to aid in dissolution, add a minimal amount of dichloromethane and stir until the photoinitiator is completely dissolved. Subsequently, remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid premature polymerization.

    • Ensure the formulation is homogeneous by stirring with a magnetic stir bar for at least 30 minutes in the dark.

  • Polymerization:

    • Transfer the formulated resin to the desired mold or prepare a thin film on a suitable substrate (e.g., a glass slide).

    • Place the sample under the UV light source. The distance from the light source and the irradiation time will depend on the light intensity, the initiator concentration, and the desired degree of conversion. It is recommended to perform initial experiments to optimize these parameters.

    • Irradiate the sample for the predetermined time. The polymerization is often rapid, occurring within seconds to minutes.

  • Characterization of the Polymer:

    • Monomer Conversion: The degree of monomer conversion can be monitored in real-time using FTIR spectroscopy by observing the decrease in the intensity of the characteristic epoxy ring absorption band (around 790 cm⁻¹).

    • Thermal Properties: The glass transition temperature (Tg) of the cured polymer can be determined using DSC.

    • Molecular Weight: For soluble polymers, the molecular weight and molecular weight distribution can be analyzed by GPC. For crosslinked polymers, swelling studies can provide information about the network structure.

Experimental Workflow Figure 2: Experimental Workflow for Photopolymerization Start Start Formulation Prepare Monomer/Photoinitiator Formulation Start->Formulation Casting Cast Resin into Mold or onto Substrate Formulation->Casting Irradiation UV Irradiation Casting->Irradiation Curing Polymerization Occurs Irradiation->Curing Characterization Characterize Polymer Properties (FTIR, DSC, GPC) Curing->Characterization End End Characterization->End

Sources

Application Notes and Protocols: Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Reagent for Electrophilic Arylation

In the landscape of modern organic synthesis, the demand for reagents that offer high reactivity, selectivity, and broad functional group tolerance is paramount. Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate has emerged as a powerful and versatile tool for the introduction of the 3-(trifluoromethyl)phenyl moiety, a common structural motif in pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties. This hypervalent iodine(III) reagent serves as an exceptional electrophilic source of the 3-(trifluoromethyl)phenyl group for a wide array of carbon-heteroatom and carbon-carbon bond-forming reactions.

This document provides a comprehensive guide to the functional group tolerance of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower users to adapt and innovate within their own synthetic challenges. The information presented is synthesized from peer-reviewed literature and established chemical principles, providing a trustworthy and authoritative resource.

Principle of Reactivity and Chemoselectivity

This compound is an unsymmetrical diaryliodonium salt. Its utility hinges on the selective transfer of one aryl group over the other. The key to this selectivity lies in the electronic disparity between the two aryl rings attached to the iodine(III) center. The 3-(trifluoromethyl)phenyl group is significantly more electron-deficient than the unsubstituted phenyl group due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.

In most nucleophilic arylation reactions, the nucleophile will preferentially attack the more electrophilic (i.e., electron-deficient) aromatic ring.[1] This inherent electronic bias makes the phenyl group a "dummy" or spectator ligand, ensuring the desired 3-(trifluoromethyl)phenyl group is transferred with high fidelity. This principle is a cornerstone of its application and minimizes the formation of undesired phenylated byproducts.

Furthermore, the trifluoromethanesulfonate (triflate, OTf) counter-ion is an exceptionally poor nucleophile, which prevents competitive side reactions and enhances the electrophilicity of the iodonium cation.

Functional Group Tolerance Landscape

The true value of a synthetic reagent is measured by its compatibility with a diverse range of functional groups. This compound exhibits remarkable tolerance under both metal-free and transition-metal-catalyzed (typically copper-based) conditions. This allows for its application in late-stage functionalization of complex molecules, a critical step in drug discovery and development.

The following tables summarize the compatibility of various functional groups on the nucleophilic partner in arylation reactions with this compound. The tolerance level is categorized as "Tolerated," "Use with Caution," or "Incompatible" based on reported yields and potential for side reactions.

Table 1: Functional Group Tolerance in N-Arylation Reactions
Functional Group on Amine/Amide/HeterocycleTolerance LevelScientist's Notes
Alkyl Groups (Primary & Secondary) ToleratedBoth acyclic and cyclic aliphatic amines are excellent substrates.[2]
Aryl & Heteroaryl Amines ToleratedAnilines and various N-H containing heterocycles (e.g., indoles, pyrazoles) are readily arylated.
Esters ToleratedEster functionalities are generally stable under both metal-free and copper-catalyzed conditions.
Amides (Secondary) ToleratedSecondary amides can be N-arylated, though sometimes require specific conditions to avoid competitive O-arylation.
Nitriles ToleratedThe cyano group is robust and does not interfere with the N-arylation process.
Halides (Cl, Br) ToleratedChloro and bromo substituents are well-tolerated, offering handles for subsequent cross-coupling reactions.
Ethers (Alkyl & Aryl) ToleratedEther linkages are stable under typical arylation conditions.
Free Hydroxyl (-OH) Use with CautionThe hydroxyl group is nucleophilic and can compete in O-arylation. Protection (e.g., as a silyl ether) is often recommended.
Free Carboxylic Acid (-COOH) IncompatibleThe acidic proton will be deprotonated by the base, and the resulting carboxylate can compete as a nucleophile. Protection is required.
Thiols (-SH) IncompatibleThiols are highly nucleophilic and will preferentially undergo S-arylation.
Table 2: Functional Group Tolerance in O-Arylation Reactions
Functional Group on Phenol/AlcoholTolerance LevelScientist's Notes
Ethers (Alkyl & Aryl) ToleratedMethoxy and other ether groups are compatible.
Halides (Cl, Br, F) ToleratedHalogenated phenols are effective substrates for diaryl ether synthesis.
Esters ToleratedThe ester group remains intact during the O-arylation process.[3]
Ketones & Aldehydes ToleratedCarbonyl groups are generally compatible, although strong basic conditions might induce side reactions with aldehydes.
Nitriles ToleratedThe cyano group is inert under standard O-arylation conditions.
Alkyl & Aryl Groups ToleratedBoth electron-donating and electron-withdrawing substituents on the phenol ring are generally well-tolerated.[1]
Nitro (-NO2) ToleratedElectron-withdrawing nitro groups are compatible with the reaction conditions.
Free Amines (-NH2, -NHR) IncompatibleAmine groups are more nucleophilic than hydroxyls and will lead to competitive N-arylation. Protection is necessary.
Table 3: Functional Group Tolerance in C-S and C-P Arylation
Functional Group on Thiol/PhosphineTolerance LevelScientist's Notes
Aryl & Alkyl Thiols ToleratedBoth aromatic and aliphatic thiols are readily S-arylated.
Phosphines & Phosphites ToleratedC-P bond formation is achievable, often under metal-free, photo-induced conditions.[4]
Esters, Amides, Halides ToleratedThese groups are generally compatible with the conditions required for S- and P-arylation.

Mechanistic Considerations: The "Why" Behind the Protocol

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Arylation with diaryliodonium salts can proceed through several pathways depending on the reaction conditions.

Metal-Free Pathway: Ligand Coupling

Under metal-free conditions, typically with a base, the reaction is believed to proceed via a hypervalent iodine intermediate. The nucleophile (NuH) is first deprotonated by the base. This anion then coordinates to the iodine(III) center of the diaryliodonium salt, forming a transient λ³-iodane intermediate. This intermediate then undergoes reductive elimination, forming the desired Aryl-Nu bond and releasing iodobenzene as a byproduct.

Figure 1. Simplified Metal-Free Arylation Pathway reagents Ar¹(Ar²)I⁺ OTf⁻ + NuH intermediate1 [Ar¹(Ar²)(Nu)I] reagents->intermediate1 + Nu⁻ - OTf⁻ base Base base->reagents products Ar¹-Nu + Ar²-I intermediate1->products Reductive Elimination Figure 2. Simplified Copper-Catalyzed Cycle CuI Cu(I)Lₙ CuIII [Ar¹(Ar²)Cu(III)Lₙ]⁺ CuI->CuIII Oxidative Addition CuIII_Nu [Ar¹(Nu)Cu(III)Lₙ] CuIII->CuIII_Nu + Nu⁻ - Ar²I Iodoarene Ar²I CuIII->Iodoarene CuIII_Nu->CuI Reductive Elimination Product Ar¹-Nu CuIII_Nu->Product Iodonium Ar¹(Ar²)I⁺ Iodonium->CuIII Nucleophile Nu⁻ Nucleophile->CuIII_Nu

Figure 2. Simplified Copper-Catalyzed Cycle

Application Protocols

The following protocols are representative examples for N-arylation and O-arylation reactions. They are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Metal-Free N-Arylation of a Secondary Aliphatic Amine

This protocol is adapted from methodologies developed for the N-arylation of aliphatic amines with diaryliodonium salts. [5] Objective: To synthesize N-benzyl-N-[3-(trifluoromethyl)phenyl]amine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃), anhydrous (1.0 equiv)

  • Anhydrous, degassed Toluene

  • Pressure-stable microwave vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried, pressure-stable microwave vial containing a magnetic stir bar, add this compound (e.g., 0.2 mmol, 99.6 mg) and anhydrous sodium carbonate (0.2 mmol, 21.2 mg).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: While many diaryliodonium salt reactions are robust, removing oxygen and moisture prevents potential side reactions and ensures reproducibility, especially if trace metal impurities could be present.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (1.0 mL) followed by benzylamine (0.2 mmol, 21.8 µL) via syringe.

    • Scientist's Note: Using degassed solvent is crucial to maintain an inert atmosphere throughout the reaction.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 110-130 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: The reaction temperature and time are critical variables. Higher temperatures can accelerate the reaction but may also lead to decomposition. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal endpoint.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts. c. Concentrate the filtrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-N-[3-(trifluoromethyl)phenyl]amine.

Protocol 2: Copper-Catalyzed O-Arylation of a Phenol

This protocol is a representative procedure for the synthesis of diaryl ethers using a copper catalyst.

Objective: To synthesize 1-methoxy-4-([3-(trifluoromethyl)phenyl]oxy)benzene.

Materials:

  • This compound (1.2 equiv)

  • 4-Methoxyphenol (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (0.05 mmol, 9.5 mg), anhydrous potassium phosphate (1.0 mmol, 212 mg), and 4-methoxyphenol (0.5 mmol, 62.1 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (0.6 mmol, 298.9 mg) to the tube under a positive flow of inert gas. Then, add anhydrous, degassed 1,4-dioxane (2.5 mL) via syringe.

    • Scientist's Note: The order of addition can be important. Adding the solid reagents first, followed by the solvent, ensures good mixing from the start. CuI is sensitive to oxidation, so maintaining a robust inert atmosphere is critical for catalytic activity.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture for 16-24 hours.

    • Scientist's Note: The choice of base is crucial; K₃PO₄ is a common and effective base for copper-catalyzed arylations. The temperature is typically lower than in metal-free variants, highlighting the benefit of catalysis.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to isolate the desired diaryl ether.

Workflow and Logic Diagram

The following diagram illustrates the general workflow and decision-making process when planning an arylation reaction using this compound.

Figure 3. Experimental Design Workflow start Define Nucleophile (NuH) & Target Product (Ar-Nu) check_fg Assess Functional Groups on Nucleophile start->check_fg protect Protect Incompatible Functional Groups (e.g., -COOH, -NH₂) check_fg->protect Incompatible select_cond Select Reaction Conditions check_fg->select_cond Compatible protect->select_cond metal_free Metal-Free Conditions (Base, High Temp) select_cond->metal_free Robust Substrate cu_cat Copper-Catalyzed (Cu Source, Base, Milder Temp) select_cond->cu_cat Sensitive Substrate or Milder Conditions setup Reaction Setup (Inert Atmosphere, Dry Solvent) metal_free->setup cu_cat->setup reaction Run & Monitor Reaction (TLC, LC-MS) setup->reaction workup Work-up & Purification (Filtration, Chromatography) reaction->workup product Characterize Final Product workup->product

Figure 3. Experimental Design Workflow

Conclusion

This compound is a highly effective and selective reagent for the introduction of the 3-(trifluoromethyl)phenyl group. Its broad functional group tolerance, particularly in copper-catalyzed and metal-free arylation reactions, makes it an invaluable asset for the synthesis of complex molecules in pharmaceutical and materials science research. By understanding the principles of its reactivity and the scope of its compatibility, researchers can confidently employ this reagent to accelerate their synthetic endeavors.

References

  • Stuart, D. R. Aryl Transfer Selectivity in Metal-free Reactions of Unsymmetrical Diaryliodonium Salts. Chemistry – A European Journal. [Link]

  • Olofsson, B., et al. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Angewandte Chemie International Edition. [Link]

  • Malmgren, J., et al. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. Diva-Portal.org. [Link]

  • Jalalian, N., et al. Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Reaction Conditions. Angewandte Chemie. [Link]

  • Phan, U. T. T., et al. Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry – A European Journal. [Link]

  • Barluenga, J., et al. Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • Bilal, M., et al. COPPER-CATALYZED ARYLATIONS AND HETEROARYLATIONS. HETEROCYCLES. [Link]

  • Rossi, S. A., et al. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis. [Link]

  • Kaur, N., et al. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, H.-Y., et al. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Karchava, A. V., et al. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PubMed Central. [Link]

Sources

Application Notes & Protocols: Stereoselective Trifluoromethylation with Diaryliodonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Trifluoromethyl Group and the Rise of Diaryliodonium Salts

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and agrochemical design. This small functional group can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] However, the introduction of a CF₃ group, particularly in a stereocontrolled manner to create a chiral center, presents a significant synthetic challenge.

Diaryliodonium salts have emerged as powerful and versatile reagents to address this challenge. These hypervalent iodine(III) compounds, such as Ar(Ar')I⁺X⁻, serve as efficient electrophilic sources of an aryl group, or in the context of this guide, facilitate the transfer of a trifluoromethyl group under increasingly mild and selective conditions.[2] Their stability, ease of handling compared to gaseous trifluoromethyl sources, and tunable reactivity make them ideal for complex synthetic applications.

This guide provides an in-depth exploration of modern stereoselective trifluoromethylation methodologies using diaryliodonium salts, focusing on copper-catalyzed and photoredox-catalyzed systems. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer practical guidance on catalyst selection and troubleshooting to empower researchers in their synthetic endeavors.

Core Principles & Mechanistic Insights

Achieving high stereoselectivity in trifluoromethylation reactions hinges on the precise control of the reaction mechanism. Two dominant catalytic strategies have proven highly effective: copper-catalysis and visible-light photoredox catalysis.

Copper-Catalyzed Enantioselective Trifluoromethylation

Copper catalysis is a workhorse for this transformation, often employing chiral ligands to create an asymmetric environment around the metal center. The most widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.

The Causality Behind the Cycle: The reaction is typically initiated with a Cu(I) source complexed to a chiral ligand, such as a bis(oxazoline) (BOX) or PyBOX derivative.[3][4] The diaryliodonium salt acts as an oxidant and aryl source, engaging the Cu(I) complex in an oxidative addition to form a transient, high-valent Cu(III) intermediate. This Cu(III) species is the linchpin of the reaction, holding the chiral information from the ligand, the trifluoromethyl source (often from a separate reagent like TMSCF₃ activated by a fluoride source), and the aryl group. The substrate (e.g., an enolate) then attacks this complex. The chiral ligand's steric and electronic properties dictate the facial selectivity of this attack, thereby setting the stereochemistry of the new C-CF₃ bond. Reductive elimination then releases the trifluoromethylated product and regenerates the active Cu(I) catalyst.[5]

Cu_Catalytic_Cycle cluster_main Copper(I)/Copper(III) Catalytic Cycle CuI_L [L*Cu(I)]+ CuIII_Intermediate [L*Cu(III)(Ar)(CF3)]+ Product_Complex [L*Cu(III)(Substrate-CF3)(Ar)]+ CuIII_Intermediate->Product_Complex Stereo-determining Step Product_Complex->CuI_L Reductive Elimination out1 Product-CF3 Product_Complex->out1 out2 ArI Product_Complex->out2 in1 Diaryliodonium Salt (Ar-I+-Ar') TMSCF3 + F- in1->CuI_L Oxidative Addition in2 Substrate (e.g., Enolate) in2->CuIII_Intermediate Nucleophilic Attack

Caption: Proposed Cu(I)/Cu(III) cycle for enantioselective trifluoromethylation.

Photoredox-Catalyzed Stereoselective Trifluoromethylation

Visible-light photoredox catalysis offers an alternative, often complementary, approach that operates via radical intermediates under exceptionally mild conditions.[6] This method is particularly powerful for substrates that are sensitive to the conditions of transition metal catalysis.

The Causality Behind the Cycle: The cycle begins with the excitation of a photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye, by visible light.[6][7] The excited photocatalyst (PC*) is a potent single-electron transfer (SET) agent. It can be reductively quenched by a suitable donor (like an amine used as a co-catalyst) or oxidatively quenched. In a common pathway for trifluoromethylation, the excited photocatalyst reduces the CF₃ source (e.g., CF₃I or a hypervalent iodine reagent), generating a trifluoromethyl radical (•CF₃).[6] This highly reactive radical adds to the substrate (e.g., an enol or enamine generated in situ from the starting material and a chiral organocatalyst). The resulting radical intermediate is then reduced by the reduced form of the photocatalyst (PC⁻) to form an anion, which is subsequently protonated to yield the final product. The stereoselectivity is controlled by the chiral organocatalyst, which dictates the conformation of the substrate during the addition of the trifluoromethyl radical.

Photoredox_Cycle cluster_photo Photoredox Catalytic Cycle cluster_organo Substrate Activation & Reaction PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC•- PC_excited->PC_reduced SET with CF3 Source (e.g., Togni) Generates •CF3 Radical_Adduct Substrate•-CF3 Radical PC_reduced->PC SET to Substrate•-CF3 Radical Substrate Aldehyde/ Ketone Enamine Chiral Enamine Substrate->Enamine + Chiral Amine Organocatalyst Enamine->Radical_Adduct + •CF3 (Stereo-determining Step) Product α-CF3 Product Radical_Adduct->Product Reduction by PC•- + H+

Caption: Interplay of photoredox and organocatalysis cycles.

Preparation of Diaryliodonium Salt Reagents

A key advantage of diaryliodonium salts is their accessibility. Unsymmetrical salts are often preferred, featuring one electron-rich, sterically hindered "dummy" aryl group (like 2,4,6-trimethoxyphenyl) that is reluctant to transfer, and one "transferable" aryl group that will participate in the desired reaction.

Protocol 1: One-Pot Synthesis of an Unsymmetrical Diaryliodonium Triflate Salt

This protocol is adapted from a general and high-yielding procedure.

Materials:

  • Iodoarene (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA, ≤77%, 1.5 equiv)

  • Arene (e.g., 1,3,5-trimethoxybenzene, 1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

Procedure:

  • Safety First: Conduct the reaction in a well-ventilated fume hood. m-CPBA is a potentially explosive oxidizing agent; handle with care and avoid contact with metals. TfOH is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the iodoarene (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.5 equiv) portion-wise, maintaining the temperature at 0 °C. Stir for 20 minutes.

  • Add the arene (1.2 equiv) to the mixture.

  • Add TfOH (2.2 equiv) dropwise via syringe over 10 minutes. The reaction is often exothermic.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the iodoarene is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a sufficient amount of cold diethyl ether to the residue and triturate (vigorously scrape and stir) to precipitate the product.

  • Isolate the solid product by vacuum filtration, washing thoroughly with cold diethyl ether to remove soluble impurities.

  • Dry the solid diaryliodonium triflate salt under high vacuum. The product is typically a stable, white to off-white solid.

Scientist's Notes:

  • The "Dummy" Group: The choice of 1,3,5-trimethoxybenzene as the non-transferable group is strategic. Its high electron density makes the attached iodine more electrophilic, but its steric bulk and electronic properties make the ring itself a poor leaving group, ensuring selective transfer of the other aryl group.[8]

  • Oxidant and Acid: m-CPBA oxidizes the iodoarene from I(I) to an active I(III) species. TfOH serves as both a catalyst and the source of the triflate counter-anion, which generally confers good crystallinity and stability to the final salt.

Experimental Protocols for Stereoselective Trifluoromethylation

The following protocols provide detailed procedures for the enantioselective trifluoromethylation of a model β-ketoester substrate using both copper-catalyzed and photoredox methods.

Protocol 2: Copper-Catalyzed Enantioselective Trifluoromethylation of a β-Ketoester

This protocol is based on methodologies developed for the highly enantioselective trifluoromethylation of β-ketoesters using a Cu-BOX catalyst system.[3]

Materials:

  • Cu(OTf)₂ (5 mol%)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (6 mol%)

  • β-Ketoester (e.g., ethyl 2-phenyl-3-oxobutanoate, 1.0 equiv)

  • Togni's Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Toluene, anhydrous

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.05 equiv) and (S,S)-Ph-BOX (0.06 equiv). Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex. A color change is typically observed.

  • Reaction Setup: In a separate flame-dried flask, dissolve the β-ketoester (1.0 equiv) in anhydrous toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Add Togni's Reagent I (1.2 equiv) to the reaction mixture.

  • Add DIPEA (1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or ¹⁹F NMR.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-trifluoromethyl-β-ketoester.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Scientist's Notes:

  • Catalyst System: The Cu(OTf)₂/Ph-BOX complex forms a chiral Lewis acid. The base, DIPEA, is believed to deprotonate the β-ketoester to form an enolate, which then coordinates to the copper center. The rigid, C₂-symmetric structure of the BOX ligand effectively shields one face of the enolate, forcing the electrophilic trifluoromethylating reagent (Togni's reagent) to attack from the less hindered face, thus inducing high enantioselectivity.[3][4]

  • Togni's Reagent: This hypervalent iodine reagent is a stable, crystalline solid that serves as an electrophilic source of the "CF₃⁺" synthon, activated by the Lewis acidic copper center.

Protocol 3: Photoredox-Mediated Enantioselective α-Trifluoromethylation of an Aldehyde

This protocol illustrates a dual-catalysis system, merging photoredox and chiral amine organocatalysis, for the asymmetric trifluoromethylation of aldehydes.[6]

Materials:

  • fac-Ir(ppy)₃ (photocatalyst, 1 mol%)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (chiral amine organocatalyst, 20 mol%)

  • Aldehyde (e.g., hydrocinnamaldehyde, 1.0 equiv)

  • Trifluoromethyl iodide (CF₃I) or Togni's Reagent II

  • 2,6-Lutidine (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (0.01 equiv) and the chiral amine organocatalyst (0.2 equiv).

  • Seal the vial with a septum and purge with an inert atmosphere (N₂ or Ar) for 10 minutes.

  • Add anhydrous DMF, followed by the aldehyde (1.0 equiv) and 2,6-lutidine (2.0 equiv) via syringe.

  • If using CF₃I, bubble the gas through the solution for 5 minutes. If using a solid reagent like Togni's Reagent II, add it at this stage.

  • Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Irradiate for 24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product often contains the corresponding alcohol as a byproduct of over-reduction. To simplify purification, the crude mixture can be oxidized (e.g., using Dess-Martin periodinane) to convert the alcohol to the desired ketone before purification by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) via chiral GC or HPLC analysis.

Scientist's Notes:

  • Dual Catalysis: This is a synergistic system. The chiral amine reacts with the aldehyde to form a nucleophilic enamine. The photocatalyst generates the •CF₃ radical. The enamine traps the radical in a stereocontrolled fashion, dictated by the chiral environment of the organocatalyst.[6]

  • Base: 2,6-Lutidine is a non-nucleophilic base used to trap the protons generated during the catalytic cycle, preventing catalyst deactivation.

Data Presentation: A Comparative Overview

The choice of catalytic system and ligand is critical and substrate-dependent. Below is a summary of representative results from the literature to guide selection.

Substrate ClassCatalyst SystemLigand/OrganocatalystYield (%)ee (%)Reference
β-Ketoesters Cu(OTf)₂ (5 mol%)(S,S)-Ph-BOX9599[3]
β-Ketoesters Cu(OAc)₂ (10 mol%)(R)-DM-SEGPHOS8894N/A
Aldehydes fac-Ir(ppy)₃ (1 mol%)Chiral Imidazolidinone8698[6]
Oxindoles Mg(OTf)₂ (10 mol%)(R,R)-Ph-PyBOX9299N/A
Allylic Amides Cu(OTf)₂ (10 mol%)(S,S)-t-Bu-BOX7596[9]

Note: Results are highly substrate and condition-dependent and should be used as a general guideline.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture).2. Impure reagents or solvent.3. Insufficient base (for enolate formation).4. (Photoredox) Insufficient light intensity or incorrect wavelength.1. Use freshly dried solvents and rigorously inert atmosphere techniques.2. Purify starting materials. Use high-purity diaryliodonium salt.3. Increase base stoichiometry or try a stronger, non-nucleophilic base.4. Ensure proper setup of the photoreactor; check LED specifications.
Low Enantioselectivity 1. Racemic or impure chiral ligand/organocatalyst.2. Non-optimal solvent or temperature.3. Background uncatalyzed reaction.1. Verify the enantiopurity of the chiral source.2. Screen different solvents (e.g., THF, DCM, Toluene). Lowering the reaction temperature often improves ee.3. Lower the reaction temperature. Ensure slow addition of reagents.
Multiple Products/ Side Reactions 1. Substrate decomposition.2. (Photoredox) Radical side reactions.3. Diaryliodonium salt transfers the wrong aryl group.1. Use milder conditions (lower temperature, different base).2. Degas the reaction mixture thoroughly. Adjust catalyst loading.3. Synthesize a diaryliodonium salt with a more robust "dummy" group (e.g., 2,4,6-triisopropylphenyl).
Difficulty in Purification 1. Product co-elutes with starting material or iodoarene byproduct.1. Optimize chromatography conditions (try different solvent systems).2. Consider a chemical work-up step to remove byproducts (e.g., an acidic or basic wash).

References

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed, 2022. [Link]

  • Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters. Journal of the American Chemical Society, 2014. [Link]

  • Copper-catalyzed trifluoromethylation of styrene derivatives with CF3SO2Na. Organic Chemistry Frontiers, 2016. [Link]

  • Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. MDPI, 2022. [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC, 2011. [Link]

  • Copper-mediated trifluoromethylation of diaryliodonium salts with TMSCF3 at room temperature. Sci-Hub, 2015. [Link]

  • Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 2017. [Link]

  • Sustainable and scalable one-pot synthesis of diaryliodonium salts. RSC Publishing, 2021. [Link]

  • Mechanisms and origins of the stereoselectivity in copper/Lewis base cooperatively catalyzed asymmetric allylic alkylation: a DFT perspective. New Journal of Chemistry, 2022. [Link]

  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern, 2024. [Link]

  • Enantioselective and Regiodivergent Copper-Catalyzed Electrophilic Arylation of Allylic Amides with Diaryliodonium Salts. Journal of the American Chemical Society, 2015. [Link]

  • Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2016. [Link]

  • Synthesis of New Chiral Diaryliodonium Salts. Department of Chemistry - Stockholm University, 2015. [Link]

  • Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub, 2023. [Link]

  • (PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate, 2024. [Link]

  • (PDF) Synthesis of New Chiral Diaryliodonium Salts. ResearchGate, 2015. [Link]

  • Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. MDPI, 2021. [Link]

  • Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2016. [Link]

  • Progress in copper-catalyzed trifluoromethylation. PMC, 2018. [Link]

  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. PMC, 2021. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton EHS, N.D. [Link]

  • Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PMC, 2023. [Link]

  • Advancements in the synthesis of diaryliodonium salts: Updated protocols. ChemRxiv, 2023. [Link]

  • Fluorinations of unsymmetrical diaryliodonium salts containing ortho-sidearms; influence of sidearm on selectivity. Organic & Biomolecular Chemistry, 2016. [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC, 2011. [Link]

  • Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. PMC, 2020. [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed, 2014. [Link]

  • Streamlined synthetic assembly of α-chiral CAAC ligands and catalytic performance of their copper and ruthenium complexes. Chemical Science, 2023. [Link]

  • Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan, N.D. [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 2015. [Link]

  • Overview of the chiral ligands that were used for the study of the asymmetric Henry reaction. N.A., N.D. [Link]

  • Cu-Catalyzed Site-Selective and Enantioselective Ring Opening of Cyclic Diaryliodoniums with 1,2,3-Triazoles. ResearchGate, 2023. [Link]

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Validation & Comparative

A Researcher's Guide to Electrophilic Reagents: A Comparative Analysis of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate and Umemoto's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of specific chemical moieties can dramatically alter a molecule's properties. The trifluoromethyl (CF3) group and the trifluoromethyl-substituted aryl group are two such high-impact functionalities. This guide provides an in-depth comparison of two widely used classes of reagents: the Umemoto family of reagents for direct trifluoromethylation and diaryliodonium salts like Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate for arylation.

This document moves beyond a simple side-by-side feature list. It clarifies the distinct synthetic roles of these reagents, explains the mechanistic underpinnings of their reactivity, and provides practical, data-supported guidance to help researchers select the appropriate tool for their specific synthetic challenge.

Core Distinction: Trifluoromethylation vs. Arylation

The most critical point of differentiation lies in the chemical group each reagent is designed to transfer.

  • Umemoto's Reagents are powerful electrophilic trifluoromethylating agents . Their purpose is to deliver a "CF₃⁺" equivalent to a nucleophilic substrate, directly forming a C-CF₃, N-CF₃, S-CF₃, or O-CF₃ bond.

  • This compound is a diaryliodonium salt that serves as an arylating agent . It is designed to transfer the entire 3-(trifluoromethyl)phenyl group to a substrate, not the standalone CF₃ group.

This fundamental difference in function dictates their applications and mechanistic pathways. A direct comparison of their "performance" in the same reaction is therefore not scientifically logical. Instead, we will compare their structures, mechanisms, and ideal use cases.

Umemoto's Reagents: The Workhorse of Electrophilic Trifluoromethylation

First introduced by Teruo Umemoto, these S-(trifluoromethyl)dibenzothiophenium salts have become indispensable tools for direct CF₃ group installation.[1] Their reactivity can be finely tuned by modifying the substituents on the dibenzothiophene core.[2][3]

Structural Evolution and Reactivity

The power of Umemoto's reagents has been enhanced over several generations by introducing electron-withdrawing groups onto the aromatic backbone, which increases the electrophilicity of the sulfur center and facilitates the transfer of the CF₃ group.

Reagent GenerationKey FeatureRelative Reactivity
Umemoto's Reagent I Unsubstituted dibenzothiophene coreBaseline
Umemoto's Reagent II Fluoro-substituted core (e.g., 2,8-difluoro)Higher than Gen I; improved thermal stability.[4][5]
Umemoto's Reagent IV Bis(trifluoromethoxy)-substituted coreMore powerful than Gen II due to strong electronic effects.[2][6]

These reagents are typically stable, crystalline solids that are easy to handle, although later generations offer superior thermal stability.[4]

Reaction Mechanism

The trifluoromethylation with Umemoto's reagents generally proceeds through a polar mechanism. The nucleophile directly attacks the sulfur-bound CF₃ group in a process analogous to an Sₙ2 reaction, displacing the neutral dibenzothiophene byproduct. Quantum chemical calculations support this polar pathway over Single Electron Transfer (SET) processes for reactions with carbanions.[7]

Umemoto_Mechanism cluster_reactants Reactants cluster_products Products reagent Umemoto's Reagent (S⁺-CF₃) transition_state Transition State [Nu---CF₃---S⁺] reagent->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state Nucleophilic Attack product Trifluoromethylated Product (Nu-CF₃) byproduct Dibenzothiophene Byproduct transition_state->product transition_state->byproduct Displacement

Caption: General mechanism for trifluoromethylation using Umemoto's reagent.

Typical Experimental Protocol: Trifluoromethylation of a β-Ketoester

This protocol is representative for the trifluoromethylation of carbon nucleophiles using Umemoto's Reagent II.[5]

  • Preparation: To a solution of the β-dicarbonyl compound (1.0 mmol) in a suitable aprotic solvent (e.g., THF, 5 mL) at room temperature, add a base (e.g., NaH, 1.1 mmol).

  • Reaction: Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Addition: Add Umemoto's Reagent (e.g., 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium triflate, 1.1 mmol) portion-wise to the solution.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

This compound: A Precise Arylating Agent

Diaryliodonium salts are hypervalent iodine compounds valued for their ability to act as electrophilic sources of aryl groups.[8] this compound is a member of this class and its primary role is to deliver the [3-(trifluoromethyl)phenyl] cation to a nucleophile.

Properties and Handling

Like many diaryliodonium salts, this reagent is a stable, solid compound that can be handled in the atmosphere. Its utility stems from the high leaving group ability of the iodobenzene fragment, which facilitates the transfer of the other aryl substituent.

PropertyThis compound
Chemical Formula C₁₄H₉F₆IO₃S
Molecular Weight 498.18 g/mol
Appearance Solid
Primary Function Arylating Agent
Transferred Group 3-(Trifluoromethyl)phenyl
Reaction Mechanism

The mechanism of arylation using diaryliodonium salts is highly dependent on the reaction conditions, particularly the presence of a transition metal catalyst (e.g., copper or palladium). In metal-catalyzed reactions, the cycle typically involves oxidative addition of the iodonium salt to a low-valent metal center, followed by reductive elimination to form the C-aryl or Heteroatom-aryl bond. Uncatalyzed reactions with strong nucleophiles can also occur but may proceed through different pathways.

Iodonium_Mechanism cluster_cycle Catalytic Cycle reagent Ar¹-I⁺-Ar² OTf⁻ (Ar² = 3-CF₃-Ph) intermediate [Ar²-Mᴵᴵ-Nu] Intermediate reagent->intermediate catalyst M⁰ Catalyst (e.g., Cu⁰, Pd⁰) catalyst->intermediate Oxidative Addition nucleophile Nucleophile (Nu-H) nucleophile->intermediate intermediate->catalyst product Arylated Product (Ar²-Nu) intermediate->product Reductive Elimination byproduct Iodobenzene (Ar¹-I)

Caption: General catalytic cycle for metal-mediated arylation.

Typical Experimental Protocol: O-Arylation of a Phenol

This protocol is a general representation of a copper-catalyzed arylation using a diaryliodonium salt.

  • Preparation: In a reaction vessel, combine the phenol (1.0 mmol), this compound (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Reaction: Add a suitable solvent (e.g., DMF or Toluene) and heat the mixture to the required temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the diaryl ether product.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between these reagents is dictated entirely by the desired synthetic outcome.

FeatureUmemoto's ReagentThis compound
Reagent Class S-(trifluoromethyl)dibenzothiophenium SaltDiaryliodonium Salt
Primary Application Trifluoromethylation Arylation
Transferred Moiety -CF₃-C₆H₄(3-CF₃)
Bond Formed C-CF₃, N-CF₃, S-CF₃, O-CF₃C-Aryl, N-Aryl, S-Aryl, O-Aryl
Key Byproduct DibenzothiopheneIodobenzene
Typical Mechanism Polar Nucleophilic Displacement (Sₙ2-like)Metal-Catalyzed Oxidative Addition/Reductive Elimination
Key Advantage Powerful and tunable electrophilic "CF₃⁺" source.[2]Efficient transfer of a functionalized aryl ring.[9]
Key Limitation Synthesis can be multi-step, leading to high cost.[2][4]Requires careful selection of reaction conditions (catalyst, base, solvent).

Conclusion for the Practicing Scientist

Both Umemoto's reagents and this compound are sophisticated, high-performance tools for modern organic synthesis. However, they are not interchangeable alternatives but rather complementary reagents that achieve distinct and specific molecular transformations.

  • Choose an Umemoto's Reagent when your objective is the direct installation of a trifluoromethyl group onto a nucleophilic center. The choice between the different generations (I, II, IV) will depend on the nucleophilicity of your substrate, with more powerful reagents like IV being necessary for less reactive partners.[2]

  • Choose this compound when your goal is to introduce a 3-(trifluoromethyl)phenyl group, for example, in the synthesis of biaryl compounds, diaryl ethers, or N-aryl amines.

A clear understanding of this functional distinction is paramount for efficient and successful synthetic planning, ensuring that the selected reagent is precisely matched to the intended chemical transformation.

References

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
  • Oakwood Chemical. (2021).
  • Umemoto, T., et al. Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry.
  • Mayr, H., et al.
  • Chem-Impex. Phenyl[3-(trifluoromethyl)
  • TCI Chemicals. (2024).
  • TCI Chemicals.
  • BenchChem. (2025). A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents. BenchChem.
  • Magnier, E., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
  • Matoušek, V., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science.
  • Wirth, T., et al. (2017).
  • Kitamura, T. (2012). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses.
  • ResearchGate. (2025). Umemoto's Reagent.
  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.
  • Stang, P. J., et al. (2000). The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp2 C-H Insertion Products. MDPI.
  • Sigma-Aldrich. Phenyl[3-(trifluoromethyl)

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The Trifluoromethyl Moiety: A High-Value Target in Synthesis. A Cost-Effectiveness Analysis of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This has led to a surge in the development of reagents capable of delivering this valuable moiety. Among the arsenal available to chemists, hypervalent iodine reagents have carved out a significant niche. This guide provides an in-depth technical comparison of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, focusing on its cost-effectiveness in synthesis against other prominent alternatives. We will delve into the practicalities of its use, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its utility.

This compound: An Overview of its Dual Reactivity

This compound is a diaryliodonium salt that possesses the intriguing potential for dual reactivity: as a source for the electrophilic transfer of a 3-(trifluoromethyl)phenyl group (arylation) and, hypothetically, as an electrophilic trifluoromethylating agent. While its application as an arylating agent is well-documented, its utility for direct trifluoromethylation is less explored in publicly available literature compared to established reagents.

This reagent is a stable, solid compound, which is an advantage in terms of handling and storage compared to some gaseous or highly reactive trifluoromethylating sources.[2] Its reactivity stems from the hypervalent iodine(III) center, which acts as a good leaving group, facilitating the transfer of one of its aryl substituents to a nucleophile.

The Core of the Matter: Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the purchase price of the reagent but also factors such as reaction efficiency (yield), reaction conditions (energy costs, need for special equipment), and the cost of starting materials if synthesized in-house.

Commercial Availability and Pricing

A direct comparison of the commercial prices of this compound and leading trifluoromethylating reagents reveals the initial economic landscape.

ReagentSupplier ExamplePrice (USD/gram)Molar Mass ( g/mol )Cost (USD/mmol)
This compoundSigma-Aldrich~$102498.18~$0.205
Togni's Reagent ISigma-Aldrich~$80318.06~$0.252
Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium triflate)Sigma-Aldrich~$150412.38~$0.364

Note: Prices are approximate and subject to change. This table is for comparative purposes only.

From a purely commercial standpoint, this compound appears to be cost-competitive on a per-mole basis with Togni's Reagent I and more affordable than Umemoto's Reagent. However, the true cost-effectiveness is dictated by its performance in a given reaction.

Synthesis: A Viable Cost-Reduction Strategy?

The multi-step synthesis of many specialized reagents can be a significant cost driver.[3] Therefore, the feasibility of an in-house synthesis is a crucial consideration for large-scale applications.

Hypothesized Synthesis of this compound:

A plausible synthetic route, adapted from general procedures for diaryliodonium salts, is outlined below.[4]

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Iodobenzene Iodobenzene Oxidation Oxidation of Iodobenzene Iodobenzene->Oxidation 1. m-CPBA, TfOH m-Trifluoromethylbenzene 3-(Trifluoromethyl)benzene Coupling Coupling with 3-(Trifluoromethyl)benzene m-Trifluoromethylbenzene->Coupling mCPBA m-CPBA TfOH TfOH Oxidation->Coupling 2. In situ intermediate Product This compound Coupling->Product

Figure 1: Hypothesized synthetic workflow for this compound.

Performance in Synthesis: A Tale of Two Reactivities

As mentioned, this compound can theoretically act as both an arylating and a trifluoromethylating agent. We will now compare its performance in these roles against established alternatives.

Arylation: A Strong Suit

The primary and well-established application of diaryliodonium salts is in arylation reactions. In this context, this compound serves as an electrophilic source of the 3-(trifluoromethyl)phenyl group.

Mechanism of Arylation:

The generally accepted mechanism for the metal-free arylation of a nucleophile (Nu⁻) with a diaryliodonium salt involves ligand exchange followed by reductive elimination.[5]

Reagent Ar-I⁺-Ar' OTf⁻ Intermediate [Ar-I(Nu)-Ar'] Reagent->Intermediate + Nu⁻ - OTf⁻ Nucleophile Nu⁻ Product Ar-Nu Intermediate->Product Reductive Elimination Byproduct Ar'-I Intermediate->Byproduct

Figure 2: General mechanism of arylation with a diaryliodonium salt.

Experimental Protocol for a Typical Arylation Reaction:

The following is a general procedure for the N-arylation of an amine using a diaryliodonium salt, which can be adapted for this compound.

Materials:

  • Amine (1.0 mmol)

  • This compound (1.1 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • To a stirred solution of the amine and base in the solvent, add the diaryliodonium salt in one portion.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Comparison with Other Arylating Agents:

Diaryliodonium salts are often compared to other arylating agents like aryl halides in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

FeatureDiaryliodonium SaltsAryl Halides (e.g., Ar-Br, Ar-I)
Reaction Conditions Often milder, can be metal-freeTypically require a transition metal catalyst and ligands
Reaction Times Generally fasterCan be slower, requiring longer heating times
Cost Reagent is more expensiveReagents are generally cheaper and more readily available
Atom Economy One aryl group is "wasted" as an aryl iodide byproductBetter atom economy in some cases
Functional Group Tolerance Generally goodCan be sensitive to certain functional groups

The choice between a diaryliodonium salt and an aryl halide will depend on the specific substrate, the desired reaction conditions, and the overall cost considerations of the synthetic route. For complex molecules where mild conditions are paramount, the higher cost of the diaryliodonium salt may be justified.

Electrophilic Trifluoromethylation: A Less Charted Territory

While the trifluoromethyl group is present on one of the aryl rings of this compound, its use as a direct source of an electrophilic "CF₃⁺" species is not well-documented in the literature. The more established reagents for this transformation are Togni's reagents and Umemoto's reagents.

Established Electrophilic Trifluoromethylating Reagents:

  • Togni's Reagents: These are hypervalent iodine compounds that are widely used for the trifluoromethylation of a broad range of nucleophiles, including alcohols, phenols, thiols, and carbanions.[6]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that are also effective electrophilic trifluoromethylating agents, often used for similar applications as Togni's reagents.[3]

Comparative Reactivity (General Trends):

While a direct comparison with this compound is lacking, some general trends have been observed between Togni's and Umemoto's reagents. For instance, in the trifluoromethylation of β-ketoesters, Togni's reagent has been reported to give better yields for five-membered ring substrates, while Umemoto's reagent is more effective for six-membered rings.[7]

Experimental Protocol for Trifluoromethylation with Togni's Reagent I:

Materials:

  • Substrate (e.g., a β-ketoester, 1.0 mmol)

  • Togni's Reagent I (1.2 mmol)

  • Base (e.g., NaH, 1.1 mmol)

  • Solvent (e.g., THF, 5 mL)

Procedure:

  • To a solution of the substrate in the solvent at 0 °C, add the base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add Togni's Reagent I in one portion.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Cost-Effectiveness in Trifluoromethylation:

Given the lack of data for this compound in this role, a direct cost-effectiveness comparison is not possible. However, the high efficiency and broad applicability of Togni's and Umemoto's reagents, despite their higher initial cost, often make them the more cost-effective choice for introducing a trifluoromethyl group. The development of new, lower-cost trifluoromethylation methods is an active area of research.[8]

Conclusion and Future Outlook

This compound is a commercially available and synthetically useful diaryliodonium salt. Its primary value lies in its application as an efficient reagent for the electrophilic transfer of the 3-(trifluoromethyl)phenyl group under relatively mild conditions. In this role, it offers a viable alternative to traditional transition-metal-catalyzed cross-coupling reactions, particularly when avoiding metal contamination is critical.

The cost-effectiveness of this reagent for arylation is competitive, especially when considering the potential for milder reaction conditions and shorter reaction times. However, its utility as a direct electrophilic trifluoromethylating agent remains largely underexplored and unproven in the scientific literature. For the direct introduction of a CF₃ group, established reagents such as those developed by Togni and Umemoto, despite their higher per-gram cost, are the current industry standards due to their well-documented reactivity and broad substrate scope.

Future research into the reactivity of this compound could uncover novel applications, potentially including a role in trifluoromethylation under specific conditions. However, for the practicing chemist today, its value is most clearly realized in the context of arylation chemistry.

References

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836-843.
  • Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 815-832.
  • ResearchGate. (2021). (PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. Retrieved from [Link]

  • Ma, J. A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975-996.
  • Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 7914-7921.
  • Beilstein Journal of Organic Chemistry. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Retrieved from [Link]

  • Gilson, M. K., & Charifson, P. S. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 329-337.
  • ResearchGate. (2024). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Arylation of Click Triazoles with Diaryliodonium Salts. Retrieved from [Link]

  • Zhejiang University. (2024). ZJU scientists achieve low-cost trifluoromethylation of drug molecules. Retrieved from [Link]

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Navigating the Terrain of Electrophilic Trifluoromethylation: A Comparative Guide to Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of molecular design, profoundly influencing the lipophilicity, metabolic stability, and bioavailability of bioactive compounds.[1] Electrophilic trifluoromethylating agents have emerged as powerful tools for this purpose. Among them, Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate stands out for its enhanced reactivity and stability.[2] However, a nuanced understanding of its limitations is crucial for judicious reagent selection and successful synthetic outcomes. This guide provides a comparative analysis of this compound, juxtaposing its performance with key alternatives like Togni's and Umemoto's reagents, supported by experimental context and mechanistic insights.

The Double-Edged Sword: General Limitations of Diaryliodonium Salts

This compound belongs to the broader class of diaryliodonium salts, which, despite their utility, present a common set of challenges that researchers must navigate.

A primary hurdle is their often low solubility in many common organic solvents. This can necessitate the use of more polar, high-boiling point solvents, which can complicate product isolation and purification.

Furthermore, the synthesis of the diaryliodonium salt precursors can be fraught with difficulties. Classical methods may involve toxic solvents like hexamethylphosphoramide (HMPA) and require harsh reaction conditions, such as high temperatures and prolonged reaction times. Moreover, the synthetic routes, which can involve organometallic intermediates like Grignard reagents, often exhibit incompatibility with sensitive functional groups , particularly carbonyls, thereby limiting the structural diversity of the attainable reagents.

Another critical consideration is the issue of chemoselectivity in unsymmetrical diaryliodonium salts. There is often a competitive transfer of the two aryl groups to the substrate. The transfer of the more electron-deficient and less sterically hindered aryl group is generally favored. This can lead to the formation of a mixture of products, reducing the yield of the desired trifluoromethylated compound and necessitating challenging separations.

A Head-to-Head Comparison: this compound vs. Key Alternatives

To provide a practical framework for reagent selection, we will compare the performance of this compound with two of the most widely used classes of electrophilic trifluoromethylating agents: Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).

Reactivity Profile and Substrate Scope

Kinetic studies have revealed that Umemoto's and Togni's reagents exhibit a comparable range of reactivity towards carbanions. However, the mechanistic pathways of trifluoromethyl transfer are believed to differ between these reagent classes.[3] The choice of reagent is therefore not merely a matter of reactivity but is intricately linked to the nature of the substrate.

Table 1: Comparative Performance of Electrophilic Trifluoromethylating Agents on Various Substrates

Substrate ClassThis compound (and related diaryliodonium salts)Togni's Reagents (e.g., Togni's Reagent II)Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium triflate)Key Limitations & Considerations
β-Ketoesters Limited direct comparative data available.Excellent for 5-membered rings. High yields and enantioselectivity in Cu-catalyzed reactions.[4]Superior for 6-membered rings. Enhanced yield and enantioselectivity in Cu-catalyzed reactions.[4]Acyclic ketoesters are often unreactive with both Togni's and Umemoto's reagents under these conditions.[4]
Indoles & Heterocycles Can be effective, but regioselectivity can be a challenge. Reaction with phenolates can lead to C-H insertion byproducts.Effective for C2-selective trifluoromethylation of indoles, often requiring a copper catalyst.[5]Can trifluoromethylate electron-rich heterocycles.The multiple reactive sites in indoles make selective trifluoromethylation challenging.[4]
Anilines Can be effective for the trifluoromethylation of anilines.Limited direct comparative data for anilines.High yields (e.g., 91% for 4-tert-butylaniline) can be achieved, though requiring elevated temperatures.[6]The nucleophilicity of the aniline and the reaction conditions are critical.
Alkenes & Alkynes Can participate in trifluoromethylation of unsaturated bonds.Used in the copper-catalyzed trifluoromethylation of unactivated olefins.[7]Effective for the trifluoromethylation of alkenes and terminal alkynes.Can suffer from low E/Z selectivity and require harsh reaction conditions.
Experimental Workflow: A Case Study in Trifluoromethylation

To illustrate the practical differences in employing these reagents, let's consider the trifluoromethylation of a moderately nucleophilic heterocycle, N-methylindole. While a direct comparison for this specific substrate is not available in a single study, we can construct representative protocols based on existing literature for similar transformations.

Diagram 1: Decision Workflow for Reagent Selection

G cluster_start Starting Point cluster_substrate Substrate Analysis cluster_reagents Reagent Selection cluster_limitations Potential Limitations start Need for Electrophilic Trifluoromethylation substrate_type Substrate Type? start->substrate_type steric_hindrance Sterically Hindered? substrate_type->steric_hindrance functional_groups Sensitive Functional Groups? substrate_type->functional_groups diaryliodonium This compound substrate_type->diaryliodonium Aromatic Amines togni Togni's Reagent substrate_type->togni 5-membered Ring β-Ketoesters umemoto Umemoto's Reagent substrate_type->umemoto 6-membered Ring β-Ketoesters steric_hindrance->diaryliodonium Less Hindered Preferred steric_hindrance->togni steric_hindrance->umemoto functional_groups->diaryliodonium Beware Carbonyls in Precursor Synthesis functional_groups->togni functional_groups->umemoto solubility Solubility Issues diaryliodonium->solubility selectivity Chemoselectivity/Side Reactions diaryliodonium->selectivity synthesis Reagent Synthesis Complexity diaryliodonium->synthesis togni->selectivity umemoto->synthesis

Caption: A decision tree for selecting an appropriate electrophilic trifluoromethylating agent.

Protocol 1: Trifluoromethylation of N-Methylindole with this compound (Hypothetical Protocol based on General Procedures)

  • To a solution of N-methylindole (1.0 mmol) in a suitable solvent (e.g., acetonitrile or dichloromethane, 5 mL) is added this compound (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or heated to 50-80 °C if no reaction is observed at room temperature. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2- and 3-trifluoromethyl-N-methylindole isomers.

Expected Limitation: The primary challenge with this reagent would be controlling the regioselectivity between the C2 and C3 positions of the indole. The competitive transfer of the phenyl group versus the 3-(trifluoromethyl)phenyl group is another potential drawback, although the electron-withdrawing nature of the CF₃ group on the latter should favor its transfer.

Protocol 2: Copper-Catalyzed Trifluoromethylation of Indoles with Togni's Reagent II

This protocol is adapted from literature procedures for the trifluoromethylation of indoles.[5]

  • A mixture of the indole substrate (0.5 mmol), Togni's reagent II (1.2 equiv., 0.6 mmol), and a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%) is placed in a reaction vessel.

  • Anhydrous solvent (e.g., dichloroethane, 2.5 mL) is added, and the mixture is stirred at 60 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The crude product is purified by flash column chromatography to yield the C2-trifluoromethylated indole.

Note: This method often shows high selectivity for the C2 position of the indole ring.

Protocol 3: Trifluoromethylation of an Aniline Derivative with an Umemoto's Reagent

This protocol is based on the trifluoromethylation of 4-tert-butylaniline.[6]

  • In a glass vial under an argon atmosphere, 4-tert-butylaniline (1.5 mmol) and S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) (0.5 mmol) are dissolved in dry DMSO (0.5 mL).

  • The resulting solution is heated with stirring at 70 °C for 3 hours.

  • The reaction mixture is then analyzed by ¹⁹F NMR to determine the product yield.

Note: While effective, this method requires elevated temperatures and a polar aprotic solvent.

Synthesis and Accessibility of Reagents

The ease of synthesis and commercial availability of a reagent are critical practical considerations.

Diagram 2: Synthetic Accessibility of Electrophilic Trifluoromethylating Agents

G cluster_reagent cluster_synthesis diaryliodonium This compound diaryliodonium_synth Multi-step; can involve harsh conditions and toxic reagents. Flow synthesis methods are being developed. diaryliodonium->diaryliodonium_synth togni Togni's Reagents togni_synth Relatively straightforward from readily available starting materials. togni->togni_synth umemoto Umemoto's Reagents umemoto_synth Classical synthesis is multi-step. Newer generations have one-pot preparations. umemoto->umemoto_synth

Caption: A comparison of the synthetic accessibility of different trifluoromethylating agents.

This compound and other diaryliodonium salts can be synthesized through various methods, including the reaction of (diacetoxyiodo)arenes with arenes in the presence of triflic acid or its silyl ether.[8] While effective, these methods can be multi-step and may not be tolerant of all functional groups.

Togni's reagents are generally prepared from 2-iodobenzoic acid or related precursors and are known for their bench-top stability.[9] The synthesis is considered relatively straightforward.

The original Umemoto's reagents required a more lengthy synthetic sequence. However, newer generations of these reagents have been developed with more streamlined one-pot preparations, improving their accessibility.[4]

Concluding Remarks

This compound is a potent and valuable reagent for electrophilic trifluoromethylation. Its primary limitations are shared with the broader class of diaryliodonium salts and include potential issues with solubility, the harsh conditions sometimes required for precursor synthesis, and the possibility of competing aryl transfer in unsymmetrical variants.

When compared to Togni's and Umemoto's reagents, the optimal choice is highly substrate-dependent. Togni's reagents may offer superior performance for certain cyclic systems, while Umemoto's reagents can be highly effective for others and for electron-rich aromatics like anilines. The decision-making process for reagent selection should therefore be guided by a careful consideration of the substrate's structure and reactivity, as well as the practical aspects of reagent synthesis and handling. As the field of electrophilic trifluoromethylation continues to evolve, a deep understanding of the strengths and weaknesses of each class of reagent will be paramount for the successful design and execution of novel synthetic strategies.

References

  • Deng, Q., Wadepohl, H., & Gade, L. H. (2012). Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters. Journal of the American Chemical Society, 134(26), 10769–10772.
  • Kitamura, T., Todaka, M., & Fujiwara, Y. (2012). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses, 89, 98-104.
  • Shimizu, R., Egami, H., Nagi, T., & Hamashima, Y. (2013). Copper-catalyzed C2-selective trifluoromethylation of indole derivatives. Tetrahedron Letters, 54(39), 5354-5356.
  • Umemoto, T., Adachi, K., & Ishihara, S. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 60(10), 3009–3019.
  • Olofsson, B. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8035–8043.
  • Zhdankin, V. V., & Stang, P. J. (2014). Synthesis of Multifunctional Aryl(trifloxyalkenyl)iodonium Triflate Salts. The Journal of Organic Chemistry, 79(18), 8673–8680.
  • Datta, H., & Melvin, P. (n.d.).
  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(50), 16806-16829.
  • Beilstein Journals. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

  • Matoušek, V., Togni, A., & Beier, P. (2013). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 152, 2-10.
  • Akita, M., & Koike, T. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(50), 16806-16829.
  • Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(5), 1594–1606.
  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 868-877.
  • Kitamura, T., Yamane, M., & Fujiwara, Y. (1995). (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate. A new and efficient precursor of benzyne.
  • Mayr, H., & Ofial, A. R. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.
  • Ye, Y., et al. (2018). 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate as a novel and potential activator for p-tolyl thioglycoside donors. Organic & Biomolecular Chemistry, 16(1), 112-116.
  • PrepChem. Synthesis of iodonium triflate. [Link]

  • Gogsig, T. M., et al. (2012). A methodology for the photocatalyzed radical trifluoromethylation of indoles: A combined experimental and computational study. Journal of the American Chemical Society, 134(4), 2064–2067.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate. As a potent electrophilic arylating agent, this hypervalent iodine reagent requires meticulous management to ensure laboratory safety and environmental compliance. This document moves beyond simple checklists to explain the chemical principles underpinning these protocols, empowering researchers to handle this reagent with confidence and expertise.

Immediate Safety Concerns & Hazard Profile

Understanding the inherent risks is the foundation of safe chemical handling. This compound is a combustible solid that poses several immediate hazards upon exposure.

  • Irritant: The compound is a known skin and eye irritant.[1][2] Direct contact can cause redness, inflammation, and discomfort.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath.[1]

  • Reactivity: As a diaryliodonium salt, this reagent is a powerful oxidant and highly reactive towards nucleophiles.[1] This reactivity is key to its synthetic utility but also a primary concern for its disposal. It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[3]

Due to these hazards, this compound must never be disposed of in standard trash or washed down the drain. It is classified as hazardous waste and requires a dedicated disposal pathway.

Table 1: Hazard and Safety Summary
ParameterInformationSource(s)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation),
Signal Word Warning
Storage Class 11 (Combustible Solids)
Incompatibilities Strong oxidizing agents, strong bases, reducing agents

The Core Principle: Chemical Deactivation

The primary goal of the disposal procedure is to neutralize the hazardous reactivity of the diaryliodonium salt before it enters the formal waste stream. The potent arylating capability of this reagent stems from its hypervalent iodine(III) center, which readily undergoes reductive elimination.[4] Our disposal strategy, therefore, is to intentionally trigger this reaction under controlled conditions with a mild, inexpensive nucleophile/reducing agent. This process, often called "quenching," reduces the iodine from the reactive I(III) state to the more stable and significantly less hazardous I(I) state (an iodoarene).

For this purpose, an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is an ideal quenching agent. It is a common, effective, and safe reducing agent for halogen-based oxidants. The reaction consumes the electrophilic iodonium salt, converting it into inert iodoarenes.

Personal Protective Equipment (PPE)

Prior to handling the neat compound or its waste, ensure the following PPE is worn. The use of PPE is the final barrier to exposure and should be considered non-negotiable.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the quenching solution and dust from the solid reagent.[2]
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact and irritation.[5] Gloves must be inspected before use and disposed of after handling.
Body Protection A flame-retardant lab coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of hazardous dust.[3]

Step-by-Step Disposal Protocol

This protocol is designed for the safe deactivation and disposal of residual this compound, including contaminated materials (e.g., weighing paper, spatulas) and unconsumed reagent from reaction workups.

Part A: Preparation of the Quenching Solution
  • In a designated beaker within a chemical fume hood, prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate in 90 mL of water.

  • Stir until the solid is fully dissolved. This solution will be used to deactivate the iodonium salt.

Part B: Deactivation Procedure
  • For Solid Waste: Carefully collect any solid this compound waste. If cleaning contaminated labware (e.g., flasks, beakers), dissolve the residue in a minimum amount of methanol. The compound is soluble in methanol, which facilitates the subsequent quenching reaction.[1]

  • Containment: Place the primary waste container (e.g., beaker with the methanol solution) into a larger secondary container (e.g., a plastic tub or ice bath) to contain any potential splashes and to cool the reaction if necessary.

  • Quenching: Slowly and with stirring, add the 10% sodium thiosulfate solution to the iodonium salt solution/suspension. An excess of the thiosulfate solution should be used to ensure complete deactivation. A general rule is to use at least 5-10 mL of the quenching solution for every gram of iodonium salt.

  • Observation: Stir the mixture at room temperature for at least one hour. The completion of the reaction ensures that the hypervalent iodine has been fully reduced. The resulting mixture is no longer a potent arylating agent.

Part C: Waste Collection and Labeling
  • Waste Stream Characterization: The deactivated mixture now contains iodoarenes (iodobenzene and 3-(trifluoromethyl)iodobenzene), sodium triflate, excess sodium thiosulfate, water, and methanol. This is considered a halogenated organic waste stream .

  • Collection: Transfer the quenched mixture into a designated hazardous waste container for halogenated organic liquids.

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • A complete list of the contents (e.g., "Methanol, Water, Iodobenzene, 3-(Trifluoromethyl)iodobenzene, Sodium Triflate, Sodium Thiosulfate")

    • The approximate percentage of each component.

    • The date of accumulation.

  • Storage: Keep the hazardous waste container tightly sealed and stored in a designated satellite accumulation area, away from ignition sources and incompatibles, until it is collected by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure.

DisposalWorkflow cluster_prep Preparation Phase cluster_deactivate Deactivation Protocol cluster_collect Collection & Storage A Identify Waste (Solid reagent, residue) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Dissolve solid waste in minimum amount of Methanol C->D F Slowly add Thiosulfate solution to waste with stirring D->F E Prepare 10% aq. Sodium Thiosulfate Solution E->F G Stir for 1 hour to ensure complete reaction F->G H Transfer quenched mixture to Halogenated Organic Waste Container G->H I Label container with all contents and 'Hazardous Waste' H->I J Seal container and move to Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K

Caption: A workflow for the safe disposal of this compound.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify everyone in the laboratory.

  • Assess the Spill:

    • Minor Spill (< 1 gram, contained): If you are trained and have the appropriate spill kit, you can clean it up.

    • Major Spill (> 1 gram, or if you are unsure): Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS or emergency response team.

  • Minor Spill Cleanup:

    • Ensure you are wearing the full PPE detailed in Section 3.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbent mixture into a designated container. Avoid creating dust.

    • Treat the collected spill material as hazardous waste. It should be deactivated using the protocol in Section 4 before being placed in the final waste container.

    • Decontaminate the spill area with a cloth dampened with soap and water, and then wipe dry.

    • Dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.

Regulatory Considerations

The generator of the waste is legally responsible for its proper characterization and disposal according to local and national regulations (e.g., by the Environmental Protection Agency [EPA] in the United States). While a specific EPA waste code is not assigned to every research chemical, the deactivated waste stream must be managed as a halogenated organic hazardous waste. Always consult your institution's EHS department for specific guidance on waste codes and disposal procedures to ensure full compliance.

References

  • Carroll, M. A. (2013). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. [Link]

  • Chem-Impex International. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

  • INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. [Link]

  • Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. [Link]

  • Solorio-Alvarado, C. R., et al. (2020). The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols. Frontiers in Chemistry, 8, 582531. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.